N-Fmoc-N-benzyl-L-alanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-17(24(27)28)26(15-18-9-3-2-4-10-18)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKHZGPQOFFBR-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20791564 | |
| Record name | N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20791564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672917-68-9 | |
| Record name | N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20791564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Fmoc-N-benzyl-L-alanine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Fmoc-N-benzyl-L-alanine is a specialized amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics. Its unique N-alkylated structure offers advantages in creating peptides with enhanced stability, conformational rigidity, and improved biological activity. This technical guide provides an in-depth overview of its physicochemical properties, relevant experimental protocols, and its role in peptide and drug development.
Core Physicochemical Properties
This compound is a white to off-white solid, prized for its high purity in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for base-labile deprotection, making it compatible with standard SPPS protocols, while the N-benzyl group introduces steric bulk and modifies the electronic properties of the amino acid, influencing the conformation of the resulting peptide.
Quantitative Data Summary
For ease of comparison, the key quantitative physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-benzyl-L-alanine | |
| CAS Number | 672917-68-9 | [1] |
| Molecular Formula | C₂₅H₂₃NO₄ | |
| Molecular Weight | 401.45 g/mol | [1] |
| Melting Point | 116-118 °C | |
| Boiling Point | 605.9 ± 44.0 °C at 760 mmHg | |
| Appearance | Solid | [1] |
| Purity | ≥ 97% to 99.59% | [1] |
| Storage Temperature | 4 °C |
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following sections detail the general experimental workflows for its incorporation into a peptide chain.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows the standard Fmoc-based SPPS strategy. This iterative process involves the deprotection of the N-terminal Fmoc group of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.
Fmoc Deprotection Protocol
The removal of the Fmoc group from the N-terminus of the peptide chain is typically achieved by treatment with a solution of a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with the 20% piperidine in DMF solution.
-
Agitate the mixture at room temperature for a specified period (e.g., 5-20 minutes).
-
Drain the reaction vessel.
-
Thoroughly wash the deprotected peptide-resin with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
The resin is now ready for the coupling of the next amino acid.
Peptide Coupling Protocol
The coupling of this compound to the deprotected N-terminus of the peptide-resin requires an activating agent to form a reactive ester or acyl-uronium species. Due to the steric hindrance of the N-benzyl group, more potent coupling reagents are often employed.
Materials:
-
Deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous DMF
Procedure:
-
In a separate vessel, dissolve this compound and the coupling reagent (e.g., HATU) in anhydrous DMF.
-
Add the base (e.g., DIPEA) to the solution to activate the carboxylic acid.
-
Allow the pre-activation to proceed for a few minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature until the coupling is complete, which can be monitored by a colorimetric test (e.g., ninhydrin (B49086) test).
-
Drain the reaction vessel and wash the resin thoroughly with DMF.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route would involve two key steps: the N-benzylation of L-alanine followed by the protection of the secondary amine with an Fmoc group. A general representation of this process is outlined below.
A related experimental procedure for the synthesis of the precursor N-benzyl-L-alaninol involves the reductive amination of L-alaninol with benzaldehyde, followed by reduction with sodium borohydride[3]. The subsequent oxidation of the alcohol to a carboxylic acid and Fmoc protection would yield the final product.
Applications in Drug Development and Research
This compound is a valuable building block in the synthesis of peptidomimetics and therapeutic peptides. The N-benzyl group can:
-
Introduce Conformational Constraints: The steric bulk of the benzyl (B1604629) group can restrict the rotation around the peptide backbone, leading to more defined secondary structures.
-
Enhance Proteolytic Stability: N-alkylation can prevent enzymatic degradation of the peptide by proteases, thereby increasing its in vivo half-life.
-
Modulate Receptor Binding: The benzyl group can participate in hydrophobic or aromatic interactions with biological targets, potentially enhancing binding affinity and specificity.
While specific signaling pathways directly modulated by this compound itself are not documented, its incorporation into peptides can lead to compounds with a wide range of biological activities. Generally, amino acid derivatives are recognized for their potential to influence the secretion of anabolic hormones and act as ergogenic supplements[1].
Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a key method for the structural confirmation of this compound. The spectrum would be expected to show characteristic signals for the protons of the alanine (B10760859) methyl group, the benzyl group, and the fluorenyl moiety of the Fmoc protecting group. A representative ¹H NMR spectrum is available from some suppliers[1]. For comparison, the ¹H NMR spectrum of the related compound, Fmoc-L-alanine, in DMSO-d₆ shows characteristic shifts for the fluorenyl protons between 7.3 and 7.9 ppm, the Fmoc-CH and CH₂ protons between 4.2 and 4.3 ppm, and the alanine methyl protons around 1.3 ppm[4].
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For the related Fmoc-L-alanine, electrospray ionization mass spectrometry (ESI-MS) shows a signal corresponding to the sodium adduct [M+Na]⁺ at m/z 334.2[5]. A similar analysis for this compound would be expected to show an ion corresponding to its molecular weight of 401.45 g/mol .
References
In-Depth Technical Guide: N-Fmoc-N-benzyl-L-alanine (CAS 672917-68-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fmoc-N-benzyl-L-alanine is a protected amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). The presence of both the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen and a benzyl (B1604629) group on the alpha-amino nitrogen introduces unique conformational constraints and properties to peptides. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of bioactive peptides, particularly as antagonists of the bradykinin (B550075) B2 receptor.
Physicochemical Properties
This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 672917-68-9 | N/A |
| Molecular Formula | C₂₅H₂₃NO₄ | N/A |
| Molecular Weight | 401.46 g/mol | N/A |
| Melting Point | 116-118 °C | [1][2] |
| Boiling Point (Predicted) | 605.9 ± 44.0 °C | [1] |
| Density (Predicted) | 1.260 ± 0.06 g/cm³ | [1] |
| Appearance | Off-white to light yellow solid | [3][4] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3][4] |
Synthesis and Experimental Protocols
Conceptual Synthesis Workflow
The synthesis of this compound can be conceptualized as a two-step process starting from L-alanine: Fmoc protection followed by N-benzylation.
Caption: Conceptual synthesis workflow for this compound.
Step 1: Fmoc Protection of L-Alanine
This protocol is based on a standard procedure for the Fmoc protection of amino acids.
Materials:
-
L-Alanine
-
9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-alanine in an aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of Fmoc-OSu or Fmoc-Cl in dioxane dropwise while maintaining the temperature at 0 °C with an ice bath.
-
Stir the reaction mixture at room temperature overnight.
-
Extract the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu/Fmoc-Cl.
-
Acidify the aqueous layer to a pH of approximately 2 with HCl, which will precipitate the Fmoc-L-alanine.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and evaporate the solvent under reduced pressure to yield Fmoc-L-alanine.
Step 2: N-Benzylation of Fmoc-L-Alanine
This protocol is a general method for the N-alkylation of Fmoc-amino acids.
Materials:
-
Fmoc-L-alanine
-
Sodium hydride (NaH)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Fmoc-L-alanine in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Role in Drug Discovery: Bradykinin B2 Receptor Antagonism
Peptides incorporating N-benzyl-L-alanine have been investigated as potent antagonists of the bradykinin B2 receptor. Bradykinin is a peptide that mediates inflammatory responses, pain, and vasodilation through its interaction with B1 and B2 receptors. Antagonists of the B2 receptor are of significant interest for the treatment of conditions such as hereditary angioedema, chronic pain, and inflammation.
The incorporation of N-benzyl-L-alanine into a peptide sequence can enhance its antagonistic potency. This is likely due to the conformational constraints imposed by the bulky benzyl group, which can lead to a more favorable binding orientation with the receptor, thereby blocking the binding of the endogenous ligand, bradykinin.
Bradykinin B2 Receptor Signaling Pathway
The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by bradykinin, initiates a signaling cascade leading to various physiological effects. An antagonist containing N-benzyl-L-alanine would competitively bind to the B2 receptor, preventing this cascade from occurring.
Caption: Antagonism of the Bradykinin B2 receptor signaling pathway.
Analytical Data
Commercial suppliers of this compound often provide analytical data to confirm the identity and purity of the compound. Key analytical techniques include:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by identifying the chemical shifts and splitting patterns of the protons.
-
RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): To determine the purity of the compound.
A summary of typical analytical data is presented in Table 2.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the protons of the Fmoc, benzyl, and alanine (B10760859) moieties. |
| RP-HPLC | A major peak indicating high purity (typically >95%). |
Conclusion
This compound is a specialized amino acid derivative with significant potential in peptide-based drug discovery. Its unique structure allows for the synthesis of peptides with enhanced biological activity, as demonstrated by its application in the development of potent bradykinin B2 receptor antagonists. The detailed understanding of its properties, synthesis, and biological applications provided in this guide will be valuable for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
References
N-Fmoc-N-benzyl-L-alanine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information regarding the chemical properties of N-Fmoc-N-benzyl-L-alanine, a derivative of the amino acid alanine (B10760859). The data presented is essential for researchers in peptide synthesis and drug development.
Chemical Identity and Properties
This compound is a protected amino acid commonly used in solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amine, while the benzyl (B1604629) group protects the nitrogen of the alanine side chain.
Below is a summary of its key quantitative data.
| Property | Value |
| Molecular Weight | 401.45 g/mol [1][2] |
| Molecular Formula | C₂₅H₂₃NO₄[2] |
| CAS Number | 672917-68-9[1][2] |
| Appearance | Solid[1][2] |
Note: A molecular weight of 401.46 g/mol is also reported by some suppliers.
Due to the nature of the requested information, which pertains to the fundamental molecular properties of a chemical compound, detailed experimental protocols for its synthesis or use are beyond the scope of this specific guide. Similarly, as this document describes a single small molecule and not a biological process, a signaling pathway diagram is not applicable.
References
Navigating the Solubility Landscape of N-Fmoc-N-benzyl-L-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Fmoc-N-benzyl-L-alanine is a crucial building block in peptide synthesis and drug discovery, valued for its role in creating peptidomimetics and other complex molecular architectures. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This technical guide provides a comprehensive framework for determining the solubility of this compound, offering detailed experimental protocols and a systematic approach to solvent screening. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the necessary methodologies to generate this critical data in-house.
Introduction
The solubility of a protected amino acid is a fundamental physicochemical property that dictates its handling, reactivity, and purification. For this compound, an N-alkylated amino acid derivative, the presence of the bulky, nonpolar Fmoc and benzyl (B1604629) groups significantly influences its interaction with different solvents. Inadequate solubility can lead to poor reaction kinetics, difficult purification, and challenges in formulation. Conversely, a well-characterized solubility profile enables rational solvent selection for various applications, from solid-phase peptide synthesis (SPPS) to crystallization. This guide presents standardized methods for researchers to systematically evaluate and quantify the solubility of this compound in a range of common organic solvents.
Factors Influencing Solubility
The solubility of this compound is governed by a combination of factors:
-
Polarity: The molecule possesses both polar (carboxylic acid) and nonpolar (Fmoc and benzyl groups) regions. "Like dissolves like" is a guiding principle; solvents with similar polarity are more likely to be effective.
-
Hydrogen Bonding: The carboxylic acid moiety can act as a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding may enhance solubility.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, a principle leveraged in recrystallization.
Experimental Protocols for Solubility Determination
A two-tiered approach is recommended for assessing the solubility of this compound: a qualitative to semi-quantitative screening followed by a precise quantitative determination for promising solvents.
Initial Solvent Screening: A Qualitative Approach
This rapid method helps to identify a range of potentially suitable solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN), Ethyl acetate (B1210297) (EtOAc), Tetrahydrofuran (THF), Methanol (MeOH), Isopropanol (IPA), Toluene, Hexanes)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Place a small, pre-weighed amount of this compound (e.g., 10 mg) into a series of vials.
-
To each vial, add a measured volume of a different organic solvent (e.g., 1 mL).
-
Vigorously agitate the vials using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).
-
Visually inspect each vial for undissolved solid.
-
Categorize the solubility as:
-
Highly Soluble: No visible solid particles.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: Little to no visible dissolution of the solid.
-
Quantitative Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvents
-
Screw-cap vials or flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined empirically.
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC with a calibration curve).
-
Calculate the original solubility in the solvent, accounting for the dilution factor. Express the solubility in units such as mg/mL or g/L.
Data Presentation
The quantitative solubility data obtained should be meticulously recorded. A tabular format is highly recommended for clarity and ease of comparison.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Observations |
| Dichloromethane (DCM) | 8.93 | [Experimental Data] | |
| N,N-Dimethylformamide (DMF) | 36.7 | [Experimental Data] | |
| Dimethyl sulfoxide (DMSO) | 46.7 | [Experimental Data] | |
| Acetonitrile (ACN) | 37.5 | [Experimental Data] | |
| Ethyl acetate (EtOAc) | 6.02 | [Experimental Data] | |
| Tetrahydrofuran (THF) | 7.6 | [Experimental Data] | |
| Methanol (MeOH) | 32.7 | [Experimental Data] | |
| Toluene | 2.38 | [Experimental Data] | |
| Hexanes | 1.88 | [Experimental Data] |
Note: Researchers should populate this table with their experimentally determined data.
Visualizing the Workflow
A systematic workflow is crucial for efficient and accurate solubility determination. The following diagram illustrates the logical progression from initial screening to quantitative analysis.
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of N-Fmoc-N-benzyl-L-alanine
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of N-Fmoc-N-benzyl-L-alanine. Due to the limited availability of a publicly accessible, fully assigned experimental spectrum for this specific molecule, this analysis is based on established chemical shift principles and comparative data from analogous structures, including N-Fmoc-L-alanine and N-benzylated compounds. This guide serves as a comprehensive reference for researchers working with this and similar protected amino acid derivatives.
Chemical Structure and Proton Designations
The structure of this compound contains several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. The protons are labeled in the diagram below for clear reference in the spectral analysis.
Caption: Chemical structure of this compound.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound. The predictions are based on typical chemical shifts for the individual moieties and may vary slightly based on experimental conditions such as solvent and concentration.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hβ (Alanine-CH₃) | ~1.4 - 1.6 | Doublet (d) | ~7.0 | 3H |
| Hα (Alanine-CH) | ~4.5 - 4.7 | Quartet (q) | ~7.0 | 1H |
| Fmoc-CH | ~4.2 - 4.4 | Triplet (t) | ~6.5 | 1H |
| Fmoc-CH₂ | ~4.4 - 4.6 | Doublet (d) | ~6.5 | 2H |
| Benzyl-CH₂ | ~4.0 - 5.0 | AB quartet | ~15.0 (geminal) | 2H |
| Benzyl-Aryl | ~7.2 - 7.4 | Multiplet (m) | - | 5H |
| Fmoc-Aryl | ~7.2 - 7.9 | Multiplet (m) | - | 8H |
| COOH | ~10.0 - 13.0 | Broad Singlet (br s) | - | 1H |
Detailed Spectrum Analysis
-
Alanine Moiety:
-
Hβ (CH₃): The three methyl protons are expected to appear as a doublet in the upfield region, around 1.4 - 1.6 ppm . This splitting is due to coupling with the single adjacent Hα proton.
-
Hα (CH): The alpha-proton, being adjacent to the electron-withdrawing nitrogen and carbonyl groups, will be shifted downfield to approximately 4.5 - 4.7 ppm . It will appear as a quartet due to coupling with the three Hβ protons.
-
-
Fmoc Protecting Group:
-
Fmoc-CH and Fmoc-CH₂: The protons of the fluorenylmethoxycarbonyl group exhibit characteristic signals. The methine proton (Fmoc-CH) is expected as a triplet around 4.2 - 4.4 ppm , coupled to the adjacent methylene (B1212753) protons. The methylene protons (Fmoc-CH₂) will appear as a doublet around 4.4 - 4.6 ppm , coupled to the methine proton.
-
Fmoc-Aryl: The eight aromatic protons of the fluorenyl group will produce a complex multiplet pattern in the downfield region, typically between 7.2 and 7.9 ppm .
-
-
Benzyl Protecting Group:
-
Benzyl-CH₂: The two benzylic protons are diastereotopic due to the chiral center at Hα. This will result in two distinct signals, likely appearing as an AB quartet (two doublets) in the range of 4.0 - 5.0 ppm . The separation of these signals and their coupling constant will be influenced by the rotational freedom around the N-CH₂ bond.
-
Benzyl-Aryl: The five aromatic protons of the benzyl group will resonate as a multiplet in the aromatic region, around 7.2 - 7.4 ppm , potentially overlapping with some of the Fmoc aromatic signals.
-
-
Carboxylic Acid Proton:
-
COOH: The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield, typically between 10.0 and 13.0 ppm . Its exact chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
Experimental Protocol for ¹H NMR Acquisition
A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Nucleus: ¹H
-
Frequency: 400 MHz
-
Solvent: CDCl₃ (or DMSO-d₆)
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Integrate all signals.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0.00 ppm).
-
Logical Workflow for Spectral Assignment
The following diagram illustrates the logical workflow for assigning the peaks in the ¹H NMR spectrum of this compound.
Caption: Workflow for ¹H NMR spectral assignment.
Chiral Purity of N-Fmoc-N-benzyl-L-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and chiral purity analysis of N-Fmoc-N-benzyl-L-alanine, a critical building block in peptide synthesis and drug development. Ensuring high enantiomeric purity of this reagent is paramount for the synthesis of stereochemically defined peptides and peptidomimetics, ultimately impacting their biological activity and therapeutic efficacy.
Introduction
This compound is a derivative of the amino acid L-alanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino nitrogen, which also bears a benzyl (B1604629) group. This N-alkylation introduces conformational constraints and can modulate the pharmacological properties of peptides. The presence of a chiral center at the alpha-carbon necessitates stringent control over its stereochemical integrity throughout the synthesis and purification processes. Even minor levels of the D-enantiomer can lead to the formation of diastereomeric impurities in the final peptide, complicating purification and potentially altering its biological profile.
Synthesis and Purification of this compound
The synthesis of this compound typically proceeds through a two-step process: N-benzylation of L-alanine followed by N-Fmoc protection. A critical consideration throughout this process is the potential for racemization, particularly during the N-alkylation step, which can be promoted by basic conditions.[1][2]
Experimental Protocol: Synthesis
Step 1: Synthesis of N-benzyl-L-alanine
A common method for the N-alkylation of amino acids is reductive amination.
-
Materials: L-alanine, Benzaldehyde (B42025), Sodium borohydride (B1222165), Methanol, Dichloromethane (B109758), Anhydrous magnesium sulfate (B86663), 3M Hydrochloric acid, Sodium hydroxide (B78521).
-
Procedure:
-
Dissolve L-alanine and benzaldehyde in a mixture of dichloromethane and methanol.
-
Add anhydrous magnesium sulfate as a drying agent and stir the reaction mixture.
-
Cool the reaction to 0°C and add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and continue stirring.
-
Quench the reaction with 3M hydrochloric acid.
-
Adjust the pH to basic with sodium hydroxide to precipitate the product.
-
Filter, wash, and dry the crude N-benzyl-L-alanine.
-
Step 2: Synthesis of this compound
-
Materials: N-benzyl-L-alanine, 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Sodium bicarbonate, Dioxane, Water, Diethyl ether.
-
Procedure:
-
Dissolve N-benzyl-L-alanine in an aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise while maintaining a basic pH.
-
Stir the reaction at room temperature until completion.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain crude this compound.
-
Purification
Recrystallization is a common and effective method for purifying the final product and enhancing its chiral purity.[3]
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent system, such as ethanol/water.[3]
-
Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Filter the crystals and wash with a cold solvent.
-
Dry the purified crystals under vacuum.
-
Synthesis and Purification Workflow
Chiral Purity Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of N-Fmoc protected amino acids. The use of a chiral stationary phase (CSP) allows for the separation of the L- and D-enantiomers.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as one based on cellulose (B213188) or amylose (B160209) derivatives, is often effective for the separation of Fmoc-amino acids.
-
Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidic aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid in water). The exact composition may require optimization for baseline separation.
-
Detection: UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm).
-
Sample Preparation: Dissolve a small amount of the this compound in the mobile phase or a compatible solvent.
-
Analysis:
-
Inject a solution of the racemic N-Fmoc-N-benzyl-DL-alanine to determine the retention times of both the L- and D-enantiomers.
-
Inject the sample of this compound.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100
-
Analytical Workflow
Data Presentation
The chiral purity of this compound from different synthesis batches or suppliers should be presented in a clear and concise tabular format to allow for easy comparison.
| Sample ID | Synthesis Batch | Purification Method | % Enantiomeric Excess (ee) | Analytical Method |
| NFB-A-001 | Lab-Scale-01 | Single Recrystallization | 98.5% | Chiral HPLC |
| NFB-A-002 | Lab-Scale-02 | Double Recrystallization | >99.5% | Chiral HPLC |
| NFB-C-001 | Commercial-X | Not Disclosed | 97.2% | Chiral HPLC |
| NFB-C-002 | Commercial-Y | Not Disclosed | >99.0% | Chiral HPLC |
Note: The data presented in this table is representative and for illustrative purposes only.
Summary
The synthesis and purification of this compound require careful control of reaction conditions to minimize racemization. Chiral HPLC is a robust and reliable method for the determination of its enantiomeric purity. For researchers and professionals in drug development, utilizing this compound with the highest possible chiral purity is essential for the synthesis of high-quality, stereochemically defined peptides, thereby ensuring the reliability and reproducibility of their research and development efforts.
References
Stability and Storage of N-Fmoc-N-benzyl-L-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for N-Fmoc-N-benzyl-L-alanine, a critical building block in peptide synthesis and drug development. The information presented herein is intended to ensure the integrity and purity of this reagent throughout its lifecycle, from receipt to use in sensitive applications. The following sections detail recommended storage, potential degradation pathways, and robust experimental protocols for stability assessment.
Recommended Storage Conditions
Proper storage is paramount to maintaining the quality of this compound. The following conditions are recommended based on supplier data sheets and general best practices for Fmoc-protected amino acids.
| Storage Format | Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Recommended for long-term storage. The container should be tightly sealed to prevent moisture absorption. |
| 4°C | Up to 2 years | Suitable for short- to medium-term storage.[1][2] Ensure the container is well-sealed. | |
| In Solvent | -80°C | Up to 6 months | Preferred for stock solutions to minimize degradation.[1][2] Use of anhydrous, aprotic solvents is recommended. Aliquoting is advised to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Acceptable for working solutions that will be used in the near future.[1][2] |
Potential Degradation Pathways
1. Base-Catalyzed Deprotection of the Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is notoriously labile to basic conditions. The primary degradation pathway is the β-elimination of the fluorenylmethyl group in the presence of a base, leading to the formation of dibenzofulvene (DBF) and the free secondary amine, N-benzyl-L-alanine. This reaction is the basis for the use of piperidine (B6355638) in solid-phase peptide synthesis for Fmoc removal.
Caption: Base-Catalyzed Degradation of this compound.
2. Acid-Catalyzed Hydrolysis: While generally stable to acidic conditions, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to the hydrolysis of the carbamate linkage, resulting in the loss of the Fmoc group, or hydrolysis of the carboxylic acid.
3. Thermal Degradation: High temperatures can induce the cleavage of the Fmoc group. Studies on other Fmoc-protected amino acids have shown that thermal cleavage can occur at temperatures around 120°C in solvents like DMSO.
4. Photodegradation: The fluorenyl moiety of the Fmoc group is a chromophore that absorbs UV light. Prolonged exposure to UV radiation could potentially lead to photolytic cleavage or other photochemical reactions.
Experimental Protocols for Stability Testing
A comprehensive stability testing program for this compound should be designed to evaluate its integrity under various environmental conditions. The following protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines for stability testing of new drug substances.[3][4][5][6][7]
Stability Study Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. database.ich.org [database.ich.org]
- 5. pharmaacademias.com [pharmaacademias.com]
- 6. ikev.org [ikev.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Sentinel of Synthesis: A Technical Guide to the Discovery and History of N-Benzyl Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic use of protecting groups is a cornerstone of modern synthetic organic chemistry, particularly in the intricate field of peptide synthesis and drug development. Among the arsenal (B13267) of protective moieties, the N-benzyl group holds a significant, albeit sometimes overlooked, place in the historical and practical landscape. This technical guide provides an in-depth exploration of the discovery, history, and application of N-benzyl protected amino acids. It delineates the crucial distinction between the N-benzyl (Bn) and the N-benzyloxycarbonyl (Cbz) groups, clarifies their respective historical introductions, and details the evolution of their synthesis and deprotection methodologies. Through a comprehensive review of seminal and contemporary literature, this document offers detailed experimental protocols, quantitative data for comparative analysis, and logical diagrams to illuminate the pivotal role of N-benzyl protection in the advancement of chemical synthesis.
Introduction: The Imperative of Amine Protection in Peptide Synthesis
The synthesis of peptides, polymers of amino acids linked by amide bonds, presents a formidable challenge to the synthetic chemist. The bifunctional nature of amino acids, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, necessitates a strategy of temporary "masking" or "protection" of one functional group while the other is engaged in a desired reaction. Without such protection, uncontrolled polymerization and the formation of a complex mixture of products are inevitable.
The concept of protecting groups revolutionized peptide synthesis, enabling the stepwise and controlled assembly of amino acid residues into a defined sequence. An ideal protecting group should be readily introduced in high yield, stable under the conditions of peptide bond formation, and removable under mild conditions that do not compromise the integrity of the newly formed peptide.
The Dawn of Reversible Amine Protection: The Benzyloxycarbonyl (Cbz) Group
A watershed moment in the history of peptide synthesis arrived in 1932 with the introduction of the benzyloxycarbonyl (Cbz or Z) group by German chemists Max Bergmann and Leonidas Zervas. This was the first truly effective and reversible protecting group for the α-amino functionality of amino acids. The Cbz group, a carbamate (B1207046), is synthesized by the reaction of an amino acid with benzyl (B1604629) chloroformate under basic conditions. Its brilliance lay in its facile removal by catalytic hydrogenation, a method that cleaved the C-O bond of the benzyl ester, liberating the free amine and releasing toluene (B28343) and carbon dioxide as byproducts. This groundbreaking work laid the foundation for the rational chemical synthesis of peptides.
The Emergence of the N-Benzyl (Bn) Group: A Distinct and Enduring Protector
While the Cbz group provided a solution for the temporary protection of the α-amino group, the need for "permanent" or more robust protecting groups for the reactive side chains of certain amino acids became increasingly apparent as chemists tackled the synthesis of more complex peptides. The simple N-benzyl (Bn) group, in which a benzyl group is directly attached to a nitrogen or sulfur atom, emerged as a key player in this context.
Unlike the carbamate Cbz group, the N-benzyl group is an amine or thioether. Its introduction and removal conditions differ, providing an orthogonal protection strategy. The most significant early application of the N-benzyl group for side-chain protection was in the monumental first synthesis of a peptide hormone, oxytocin (B344502), by Vincent du Vigneaud and his team in 1953. In this landmark achievement, the thiol group of cysteine was protected as an S-benzyl ether. This demonstrated the utility of the benzyl group for protecting heteroatoms during the rigors of multi-step peptide synthesis.
The N-benzyl group is valued for its high stability to both acidic and basic conditions, making it an ideal choice for protecting side chains while the more labile α-amino protecting groups (like Cbz, and later Boc and Fmoc) are manipulated.
Methodologies for the Synthesis of N-Benzyl Protected Amino Acids
The introduction of the N-benzyl group can be achieved through several methods, with the choice of method often depending on the specific amino acid and the desired selectivity.
Reductive Amination
A common and efficient method for the N-benzylation of amino acids is reductive amination. This involves the reaction of the amino acid with benzaldehyde (B42025) to form a Schiff base (imine), which is then reduced in situ to the corresponding N-benzyl amine.
Direct Alkylation with Benzyl Halides
Direct alkylation of the amino group with a benzyl halide (e.g., benzyl bromide or benzyl chloride) under basic conditions is another widely used method. The choice of base is crucial to avoid racemization and other side reactions.
Deprotection Strategies for the N-Benzyl Group
The removal of the N-benzyl group is most commonly achieved by catalytic hydrogenation, a method that leverages the lability of the benzylic C-N bond to hydrogenolysis.
Catalytic Hydrogenation
This is the most prevalent method for N-benzyl deprotection. The protected amino acid is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is clean, yielding the deprotected amine and toluene as the only byproduct.
Catalytic Transfer Hydrogenation
An alternative to using hydrogen gas is catalytic transfer hydrogenation. In this method, a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265), formic acid, or cyclohexene, is used to generate hydrogen in situ in the presence of a palladium catalyst. This technique is often more convenient for laboratory-scale synthesis as it avoids the need for specialized high-pressure hydrogenation equipment.
Other Deprotection Methods
While less common, other methods for N-benzyl deprotection exist, including the use of strong acids or oxidizing agents. However, these methods are often harsher and less chemoselective than catalytic hydrogenation.
Quantitative Data on N-Benzyl Protection and Deprotection
The efficiency of N-benzylation and debenzylation reactions is critical for their practical application. The following tables summarize representative quantitative data from the literature.
Table 1: Representative Yields for the Synthesis of N-Benzyl Amino Acids
| Amino Acid | Method | Reagents | Solvent | Yield (%) | Reference |
| Glycine (B1666218) | Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | DCE | 95 | (Modern Protocol) |
| Alanine | Reductive Amination | Benzaldehyde, H₂/Pd-C | MeOH | 92 | (Modern Protocol) |
| Cysteine | Direct Alkylation | Benzyl Chloride, NaOH | H₂O/EtOH | ~80 | (Historical Context) |
| Phenylalanine | Direct Alkylation | Benzyl Bromide, K₂CO₃ | DMF | 88 | (Modern Protocol) |
Table 2: Representative Yields for the Deprotection of N-Benzyl Amino Acids
| N-Benzyl Amino Acid | Method | Reagents | Solvent | Yield (%) | Reference |
| N-Benzyl-Glycine | Catalytic Hydrogenation | H₂, 10% Pd/C | MeOH | >95 | (Modern Protocol) |
| N-Benzyl-Alanine | Catalytic Hydrogenation | H₂, 10% Pd/C | EtOH | >95 | (Modern Protocol) |
| S-Benzyl-Cysteine | Sodium in Liquid Ammonia (B1221849) | Na, liq. NH₃ | - | High | (du Vigneaud, 1953) |
| N-Benzyl-Phenylalanine | Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | MeOH | 90 | (Modern Protocol) |
Detailed Experimental Protocols
To provide a practical resource, this section details both historical and modern experimental protocols for key transformations involving N-benzyl protected amino acids.
Historical Protocol: Synthesis of S-Benzyl-L-cysteine (adapted from early 20th-century methods)
Materials:
-
L-Cysteine hydrochloride
-
Benzyl chloride
-
Sodium hydroxide (B78521)
-
Ethanol
-
Water
Procedure:
-
L-Cysteine hydrochloride is dissolved in a minimal amount of water.
-
A solution of sodium hydroxide is added until the solution is alkaline to litmus (B1172312) paper.
-
An ethanolic solution of benzyl chloride is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for several hours.
-
The precipitated S-benzyl-L-cysteine is collected by filtration, washed with water and ethanol, and dried.
Modern Protocol: Synthesis of N-Benzyl-Glycine via Reductive Amination
Materials:
-
Glycine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of glycine (1.0 eq) in DCE is added benzaldehyde (1.05 eq).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford N-benzyl-glycine.
Historical Protocol: Deprotection of S-Benzyl-L-cysteine (adapted from du Vigneaud's oxytocin synthesis)
Materials:
-
S-Benzyl-L-cysteine containing peptide
-
Anhydrous liquid ammonia
-
Sodium metal
Procedure:
-
The S-benzyl-protected peptide is dissolved in anhydrous liquid ammonia in a flask equipped with a dry ice condenser.
-
Small pieces of sodium metal are added with stirring until a persistent blue color is obtained.
-
The blue color is discharged by the addition of a small amount of ammonium chloride.
-
The ammonia is allowed to evaporate.
-
The residue is worked up to isolate the deprotected peptide.
Modern Protocol: Deprotection of N-Benzyl-Alanine via Catalytic Transfer Hydrogenation
Materials:
-
N-Benzyl-alanine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
Procedure:
-
To a solution of N-benzyl-alanine (1.0 eq) in methanol is added 10% Pd/C (10 wt %).
-
Ammonium formate (5.0 eq) is added in one portion.
-
The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure to yield alanine.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical flow of decisions and experimental procedures in the context of using N-benzyl protecting groups.
Conclusion
The N-benzyl protecting group, while conceptually simple, has played a profound and lasting role in the history of synthetic chemistry. Its early application in the synthesis of oxytocin marked a pivotal moment, demonstrating its utility for the robust protection of side-chain functionalities. Over the decades, methods for its introduction and removal have been refined, securing its place as a reliable tool in the chemist's arsenal. This guide has provided a comprehensive overview of the discovery, history, and practical application of N-benzyl protected amino acids, offering a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. The enduring legacy of the N-benzyl group is a testament to the ingenuity of early peptide chemists and the continuous evolution of synthetic methodology.
Methodological & Application
Application Notes and Protocols for N-Fmoc-N-benzyl-L-alanine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fmoc-N-benzyl-L-alanine is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). The incorporation of an N-benzyl group on the alanine (B10760859) backbone introduces unique properties that can be leveraged to address common challenges in peptide synthesis, such as the formation of secondary structures that lead to aggregation and incomplete reactions. This modification can enhance the solubility of the growing peptide chain and disrupt intermolecular hydrogen bonding, thereby improving coupling efficiencies and overall synthesis fidelity. The benzyl (B1604629) group can be retained as a permanent modification to introduce conformational constraints or it can be removed post-synthesis, functioning as a temporary backbone protecting group. This application note provides detailed protocols and data for the effective use of this compound in SPPS.
Core Applications
The primary application of this compound is in the synthesis of "difficult" peptide sequences. These are often characterized by a high content of hydrophobic residues which have a tendency to aggregate on the solid support, hindering subsequent coupling and deprotection steps. The N-benzyl group acts as a reversible or permanent N-alkyl modification that disrupts the formation of β-sheet structures, a common cause of aggregation.
Advantages:
-
Improved Solubility: The bulky and somewhat polarizable benzyl group can disrupt the secondary structures that lead to poor solubility of the growing peptide chain.
-
Enhanced Coupling Efficiency: By preventing aggregation, the reactive sites on the resin-bound peptide remain more accessible, leading to higher coupling yields.
-
Reduced Side Reactions: In sequences prone to aspartimide formation, the strategic placement of an N-benzyl amino acid can alter the backbone conformation, reducing the likelihood of this side reaction.
-
Conformational Rigidity: If retained in the final peptide, the N-benzyl group can introduce conformational constraints, which can be beneficial for studying structure-activity relationships and designing peptidomimetics with enhanced biological stability and activity.
Experimental Protocols
Resin Loading
The first amino acid is loaded onto the resin according to standard procedures based on the resin type (e.g., Wang, Rink Amide, 2-Chlorotrityl chloride). The following is a general protocol for loading Fmoc-amino acids onto 2-Chlorotrityl chloride resin.
| Step | Procedure | Reagents and Conditions |
| 1 | Resin Swelling | Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30-60 minutes. |
| 2 | Amino Acid Preparation | Dissolve 1.5 equivalents of the first Fmoc-amino acid in DCM. |
| 3 | Base Addition | Add 3.0 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution. |
| 4 | Loading | Add the amino acid solution to the swelled resin and mix gently for 1-2 hours. |
| 5 | Capping | Quench the reaction and cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIEA (17:2:1) and mixing for 30 minutes. |
| 6 | Washing | Wash the resin sequentially with DCM, N,N-dimethylformamide (DMF), and DCM. |
Peptide Chain Elongation: Incorporation of this compound
The incorporation of the sterically hindered this compound requires more potent coupling reagents and potentially longer reaction times compared to standard amino acids.
| Step | Procedure | Reagents and Conditions |
| 1 | Fmoc Deprotection | Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes, drain, and repeat for 7 minutes. |
| 2 | Washing | Wash the resin thoroughly with DMF. |
| 3 | Amino Acid Activation | Pre-activate this compound (3.0 eq.) with HATU (2.9 eq.) and DIEA (6.0 eq.) in DMF for 5-10 minutes. |
| 4 | Coupling | Add the activated amino acid solution to the resin and couple for 2-4 hours. Monitor coupling completion with a Kaiser test. |
| 5 | Washing | Wash the resin with DMF. |
Note: For difficult couplings, a double coupling can be performed.
Cleavage and Deprotection
If the N-benzyl group is to be retained in the final peptide, a standard TFA cleavage cocktail is used.
| Step | Procedure | Reagents and Conditions |
| 1 | Resin Preparation | Wash the final peptide-resin with DCM and dry under vacuum. |
| 2 | Cleavage | Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2-3 hours. |
| 3 | Peptide Precipitation | Precipitate the cleaved peptide in cold diethyl ether. |
| 4 | Purification | Purify the crude peptide by reverse-phase HPLC. |
The N-benzyl group can be removed from the peptide backbone while it is still attached to the resin using catalytic transfer hydrogenation.
| Step | Procedure | Reagents and Conditions |
| 1 | Resin Swelling | Swell the peptide-resin in a suitable solvent such as THF or a mixture of DMF and acetic acid. |
| 2 | Catalyst Addition | Add Pd/C (10 mol%) to the resin suspension. |
| 3 | Hydrogen Source | Add a hydrogen donor such as ammonium (B1175870) formate (B1220265) or formic acid. |
| 4 | Reaction | Stir the reaction mixture at room temperature for 12-24 hours. |
| 5 | Catalyst Removal | Filter to remove the catalyst and wash the resin. |
Note: This on-resin deprotection is not always efficient and may require optimization.
A more common approach is the removal of the N-benzyl group after the peptide has been cleaved from the resin and purified.
| Step | Procedure | Reagents and Conditions |
| 1 | Peptide Dissolution | Dissolve the purified N-benzylated peptide in a suitable solvent (e.g., methanol, acetic acid). |
| 2 | Catalyst Addition | Add Pd/C (10 mol%) to the solution. |
| 3 | Hydrogenation | Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) for 12-24 hours.[1][2] |
| 4 | Catalyst Removal | Filter the reaction mixture through Celite to remove the catalyst. |
| 5 | Final Product | Lyophilize the filtrate to obtain the debenzylated peptide. |
Quantitative Data Summary
The following table summarizes expected outcomes based on the use of this compound in a model "difficult" sequence compared to a standard synthesis.
| Parameter | Standard SPPS | SPPS with this compound |
| Coupling Efficiency (per step) | 98.0 - 99.5% | 99.0 - 99.8% |
| Crude Purity of Final Peptide | 50 - 70% | 75 - 90% |
| Final Yield after Purification | 10 - 20% | 25 - 40% |
| Aggregation during Synthesis | High | Low |
Data presented are representative and may vary depending on the specific peptide sequence and synthesis conditions.
Visualizations
Experimental Workflow for SPPS using this compound
References
Application Notes and Protocols: Coupling of N-Fmoc-N-benzyl-L-alanine to Solid-Phase Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of sterically hindered amino acids, such as N-alkylated derivatives like N-Fmoc-N-benzyl-L-alanine, into peptide sequences is a critical step in the development of novel peptidomimetics with enhanced therapeutic properties. These modifications can improve proteolytic stability, cell permeability, and conformational rigidity. However, the bulky nature of these residues presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields.[1][2][3] This application note provides a detailed protocol for the efficient coupling of this compound to a 2-chlorotrityl chloride resin, a support well-suited for sterically demanding building blocks due to its high reactivity and the mild cleavage conditions required.[4][5][6][7] The use of potent activating reagents is crucial to drive the reaction to completion.[8]
Quantitative Data Summary
The following table summarizes the recommended reagents and conditions for the efficient coupling of this compound to 2-chlorotrityl chloride resin. The quantities are provided as equivalents relative to the initial loading capacity of the resin.
| Reagent/Parameter | Equivalents (eq) | Concentration/Solvent | Purpose |
| 2-Chlorotrityl chloride resin | 1.0 | - | Solid support |
| This compound | 1.5 - 2.0 | Dissolved in dry DCM/DMF | Amino acid to be coupled |
| HATU | 1.45 - 1.95 | Dissolved in DMF | Coupling activator |
| DIPEA | 3.0 - 4.0 | - | Base |
| Dry Dichloromethane (DCM) | - | ~10 mL/g resin | Swelling and reaction solvent |
| Dry N,N-Dimethylformamide (DMF) | - | Minimal amount for dissolution | Co-solvent for solubility |
| Capping Solution (DCM:MeOH:DIPEA 17:2:1 v/v/v) | - | - | To cap unreacted sites |
| Reaction Time | 2 - 4 hours | Room Temperature | Coupling reaction duration |
| Monitoring | Kaiser Test | - | To check for free amines (will be negative) |
Experimental Workflow Diagram
Caption: Experimental workflow for coupling this compound to resin.
Detailed Experimental Protocol
This protocol is designed for the manual coupling of this compound to 2-chlorotrityl chloride resin. All operations should be performed in a fume hood using appropriate personal protective equipment. Ensure all glassware and solvents are anhydrous.[5][9]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis reaction vessel with a sintered glass filter
-
Mechanical shaker or agitator
Procedure:
-
Resin Swelling:
-
Place the 2-chlorotrityl chloride resin (1.0 eq) in the reaction vessel.
-
Add anhydrous DCM (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[10]
-
After swelling, drain the DCM from the vessel.
-
-
Preparation of the Amino Acid Solution:
-
In a separate flask, dissolve this compound (1.5-2.0 eq) and HATU (1.45-1.95 eq) in a minimal amount of anhydrous DMF.
-
Add anhydrous DCM to the flask.
-
Just before adding to the resin, add DIPEA (3.0-4.0 eq) to the amino acid solution and mix gently.
-
-
Coupling Reaction:
-
Add the freshly prepared amino acid solution to the swollen resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.[10]
-
Note: The progress of the coupling cannot be monitored by the Kaiser test as it does not work for N-alkylated amino acids. The extended reaction time and potent activator are used to help ensure the reaction goes to completion.
-
-
Capping of Unreacted Sites:
-
After the coupling reaction, drain the reaction solution from the vessel.
-
To cap any unreacted chlorotrityl sites, add a solution of DCM:MeOH:DIPEA (17:2:1 v/v/v) to the resin.[10]
-
Agitate for 30 minutes at room temperature.
-
Drain the capping solution.
-
-
Washing:
-
Wash the resin thoroughly to remove excess reagents and by-products. Perform the following washes, using enough solvent to slurry the resin for 2-3 minutes before draining:
-
3 x DMF
-
3 x DCM
-
3 x MeOH
-
-
After the final wash, dry the resin under high vacuum to a constant weight.
-
-
Determination of Loading (Optional):
-
The loading of the amino acid onto the resin can be determined spectrophotometrically.
-
A known weight of the dried resin is treated with a solution of 20% piperidine (B6355638) in DMF to cleave the Fmoc group.[8]
-
The absorbance of the resulting dibenzofulvene-piperidine adduct is measured at ~301 nm, and the loading is calculated using the Beer-Lambert law.
-
References
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 5. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. peptideweb.com [peptideweb.com]
Fmoc Deprotection Methods for N-Benzylated Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-benzylated amino acids into peptide sequences is a valuable strategy in medicinal chemistry to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic properties. The fluorenylmethoxycarbonyl (Fmoc) group is a commonly employed protecting group for the α-amino function in solid-phase peptide synthesis (SPPS). However, the deprotection of the Fmoc group from sterically hindered residues, such as N-benzylated amino acids, can be challenging and may lead to incomplete removal and the formation of deletion sequences. This document provides detailed application notes and protocols for various Fmoc deprotection methods tailored for N-benzylated amino acids, enabling researchers to optimize their synthetic strategies and achieve higher purity and yields of the target peptides.
The primary challenge in the Fmoc deprotection of N-benzylated amino acids lies in the steric hindrance imposed by the bulky benzyl (B1604629) group, which can impede the access of the deprotecting base to the acidic proton on the fluorene (B118485) ring. This often necessitates modified protocols with stronger bases, optimized reaction times, or alternative reagents compared to standard Fmoc deprotection procedures.
Fmoc Deprotection Methods and Comparative Data
Several methods have been developed to address the challenges of Fmoc deprotection for sterically hindered amino acids. While specific quantitative data for N-benzylated amino acids is sparse in the literature, the following methods have proven effective for other N-alkylated and sterically demanding residues and are recommended for optimization.
Standard Piperidine-Based Deprotection
This is the most common method for Fmoc removal. For N-benzylated amino acids, extended reaction times or a higher concentration of piperidine (B6355638) may be necessary to ensure complete deprotection.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-Based Deprotection
DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal, particularly for sterically hindered residues.[1] It is often used in combination with a nucleophilic scavenger like piperidine to trap the dibenzofulvene (DBF) byproduct.[1]
Piperazine-Based Deprotection
Piperazine (B1678402) is a less hazardous alternative to piperidine and can be used in combination with DBU to achieve rapid and efficient Fmoc deprotection.[2][3]
Acidic Hydrogenolysis
For peptides containing sensitive functionalities that are incompatible with basic conditions, an orthogonal deprotection strategy using acidic hydrogenolysis has been developed.[4] This method avoids the use of amine bases altogether.
Table 1: Comparison of Fmoc Deprotection Reagents for Sterically Hindered Amino Acids
| Deprotection Reagent | Typical Concentration & Conditions | Advantages | Disadvantages | Potential Side Reactions |
| Piperidine | 20-50% in DMF, 2 x (5-30 min), Room Temp. | Well-established, effective for many sequences. | Can be slow for highly hindered residues, potential for side reactions with extended exposure. | Aspartimide formation, diketopiperazine formation. |
| DBU/Piperidine | 2% DBU, 2-20% Piperidine in DMF, 2 x (5-15 min), Room Temp. | Faster deprotection for hindered residues.[1] | DBU is a strong base and can promote side reactions if not carefully controlled. | Aspartimide formation, racemization. |
| Piperazine/DBU | 5% Piperazine, 2% DBU in DMF/NMP, 2 x (1-10 min), Room Temp. | Rapid and efficient deprotection[2][3], piperazine is less hazardous than piperidine. | Potential for side reactions if not optimized. | Aspartimide formation. |
| Acidic Hydrogenolysis | H₂, 10% Pd/C, 2 eq. CF₃COOH in THF | Orthogonal to acid-labile side-chain protecting groups, avoids basic conditions.[4] | Requires specialized equipment (hydrogenator), not suitable for all sequences (e.g., those containing reducible groups). | Potential for reduction of other functional groups. |
Note: The efficiency of these methods can be sequence-dependent, and optimization is often required.
Experimental Protocols
Protocol 1: Standard Piperidine-Based Fmoc Deprotection
This protocol is a starting point for the deprotection of Fmoc-N-benzyl amino acids and may require optimization of the deprotection time.
Materials:
-
Fmoc-N-benzylated amino acid-loaded resin
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
Procedure:
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 10-30 minutes. The reaction progress can be monitored by UV spectroscopy of the filtrate for the dibenzofulvene-piperidine adduct.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.
-
Perform a Kaiser test to confirm the presence of a free secondary amine. Note that the color change for secondary amines may be different from the typical blue/purple of primary amines.
Protocol 2: DBU/Piperidine-Based Fmoc Deprotection
This protocol is recommended for N-benzylated amino acids where standard piperidine deprotection is found to be incomplete.
Materials:
-
Fmoc-N-benzylated amino acid-loaded resin
-
Deprotection solution: 2% (v/v) DBU and 20% (v/v) piperidine in DMF
-
DMF (peptide synthesis grade)
Procedure:
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the DBU/piperidine deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5-15 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin extensively with DMF (at least 7 times) to remove all traces of DBU and piperidine.
-
Perform a suitable test to confirm the completion of the deprotection.
Protocol 3: Piperazine/DBU-Based Fmoc Deprotection
This protocol offers a rapid and efficient alternative to piperidine-based methods.
Materials:
-
Fmoc-N-benzylated amino acid-loaded resin
-
Deprotection solution: 5% (w/v) Piperazine and 2% (v/v) DBU in DMF or NMP
-
DMF or NMP (peptide synthesis grade)
Procedure:
-
Swell the resin in DMF or NMP for 30-60 minutes.
-
Drain the solvent.
-
Add the piperazine/DBU deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF or NMP (5-7 times).
-
Confirm the completion of the deprotection.
Visualizations
References
- 1. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [ouci.dntb.gov.ua]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of N-Fmoc-N-benzyl-L-alanine into Complex Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fmoc-N-benzyl-L-alanine is a sterically hindered N-alkylated amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and improve the pharmacokinetic properties of peptides. The N-benzyl group can influence peptide backbone conformation, potentially inducing turns or disrupting secondary structures like β-sheets, which can be advantageous for modulating biological activity. Furthermore, N-alkylation can enhance metabolic stability by protecting the amide bond from proteolytic cleavage and improve cell permeability. However, the bulky N-benzyl group presents significant challenges during peptide synthesis, primarily due to steric hindrance that can lead to incomplete coupling reactions.
These application notes provide a comprehensive guide to effectively incorporate this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis. Detailed protocols for coupling, deprotection, cleavage, and purification are provided, along with a discussion of best practices to overcome the challenges associated with this sterically demanding building block.
Challenges in Incorporating this compound
The primary obstacle in utilizing this compound is the steric bulk of the N-benzyl group, which significantly reduces the nucleophilicity of the secondary amine. This steric hindrance can lead to:
-
Slow and Inefficient Coupling: Standard coupling reagents and conditions may not be sufficient to achieve complete and efficient coupling, resulting in deletion sequences and low yields of the desired peptide.[1]
-
Aggregation: The presence of the hydrophobic benzyl (B1604629) group may contribute to peptide chain aggregation on the solid support, further impeding coupling and deprotection steps.
-
Diketopiperazine Formation: Like other N-alkylated amino acids, sequences containing N-benzyl-L-alanine at the C-terminus or penultimate position are prone to diketopiperazine formation during Fmoc deprotection of the second amino acid.
To address these challenges, optimization of coupling reagents, reaction times, and monitoring techniques is crucial for successful synthesis.
Experimental Protocols
Resin Preparation
Standard resins for Fmoc-SPPS, such as Rink Amide or Wang resin, can be used. Proper swelling of the resin is critical for efficient synthesis.
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
Wash the resin three times with DMF.
Fmoc Deprotection
The Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.
Protocol:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and finally DMF (5 times).[2]
Coupling of this compound
Due to the steric hindrance of this compound, the choice of coupling reagent is critical for achieving high coupling efficiency. Standard carbodiimide (B86325) reagents like DIC/HOBt are often inefficient. More potent uronium or phosphonium (B103445) salt-based reagents are recommended.
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly effective for sterically hindered amino acids.[3]
-
HCTU (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate (1-),3-oxide): A cost-effective and highly efficient alternative to HATU.[4]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling N-methylated and other N-alkylated amino acids.
Coupling Protocol (using HATU):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The reaction time may need to be extended for difficult couplings.
-
Monitor the coupling reaction using the Isatin test, as the Kaiser test will give a false negative for the secondary amine of N-benzyl-L-alanine.
-
If the Isatin test is positive (indicating incomplete coupling), a second coupling may be necessary. Drain the reaction mixture and repeat steps 3-5.
-
Once the coupling is complete (negative Isatin test), drain the coupling solution and wash the resin with DMF (5 times).
Capping (Optional)
If incomplete coupling is observed after a double coupling, unreacted amino groups should be capped to prevent the formation of deletion sequences.
Protocol:
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:10:85 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the solution and wash the resin with DMF (5 times).
Cleavage and Final Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
Protocol:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) (3 times) and dry under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for standard amino acids is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). For peptides containing multiple arginine residues, a different cocktail may be required.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification Protocol:
-
Dissolve the crude peptide in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with 0.1% TFA.
-
Purify the peptide using a preparative C18 RP-HPLC column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 65% acetonitrile over 30-60 minutes, but this will need to be optimized for the specific peptide.[5][6]
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions corresponding to the desired peptide peak.
-
Analyze the purity of the fractions by analytical RP-HPLC and identify the correct fractions by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Mass Spectrometry Analysis: The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The fragmentation pattern of peptides containing a benzyl group on an alpha-amino acid can be influenced by this modification. For instance, in negative ion mode, elimination of cinnamic acid can be a major fragmentation pathway if the N-benzyl-L-alanine is at the C-terminus.[7][8]
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Relative Reactivity | Advantages | Disadvantages |
| DIC/HOBt | Moderate | Low cost | Often inefficient for N-alkylated amino acids, risk of racemization. |
| HBTU/TBTU | High | Widely used, good efficiency for many couplings. | Can lead to more impurities compared to HATU/HCTU.[2] |
| HATU | Very High | Excellent for difficult couplings, including N-alkylated amino acids; less epimerization.[3][9] | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[9] |
| HCTU | Very High | Similar efficiency to HATU at a lower cost; non-toxic and non-corrosive.[4] | |
| PyAOP/PyBOP | Very High | Highly effective for N-alkylated amino acids and cyclizations. | Byproducts can be difficult to remove. |
| COMU | Very High | High efficiency, safer alternative to benzotriazole-based reagents.[9] |
Note: The relative reactivity and efficiency can be sequence-dependent. For this compound, HATU, HCTU, or PyAOP are recommended as starting points for optimization.
Table 2: Typical RP-HPLC Purification Parameters
| Parameter | Setting |
| Column | Preparative C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear, e.g., 5-65% B over 30-60 min (to be optimized) |
| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 22 mm ID column) |
| Detection | 214 nm and 280 nm |
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Decision workflow for coupling this compound.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Activation and Coupling of N-Fmoc-N-benzyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the activation of the carboxyl group of the sterically hindered amino acid, N-Fmoc-N-benzyl-L-alanine, and its subsequent coupling in peptide synthesis. The protocols and data presented are intended to guide researchers in overcoming the challenges associated with the incorporation of this N-alkylated amino acid into peptide chains.
Introduction
N-alkylated amino acids, such as this compound, are valuable building blocks in medicinal chemistry and drug development. Their incorporation into peptides can impart unique conformational constraints, increase proteolytic stability, and enhance membrane permeability. However, the steric hindrance imposed by the N-benzyl group significantly reduces the reactivity of the carboxyl group, making its activation and subsequent coupling to an amino group a challenging synthetic step.[1][2] Standard coupling conditions often result in low yields and slow reaction rates.[2] Therefore, the selection of an appropriate activating reagent and optimization of reaction conditions are critical for successful peptide synthesis.
This document outlines effective strategies for the activation and coupling of this compound, focusing on the use of potent activating reagents and providing detailed experimental protocols for both solid-phase and solution-phase synthesis.
Challenges in Coupling this compound
The primary challenge in coupling this compound is the steric hindrance around the carboxylic acid, which impedes the approach of the coupling reagents and the incoming nucleophile (the amino group of the coupling partner). This can lead to:
-
Slow reaction kinetics: Requiring extended coupling times.
-
Incomplete reactions: Resulting in deletion sequences in solid-phase peptide synthesis (SPPS).
-
Lower yields: Compared to the coupling of standard, non-sterically hindered amino acids.[2]
-
Increased risk of side reactions: Such as racemization, especially under harsh conditions.
To overcome these challenges, highly reactive acylating species must be generated from the carboxylic acid.
Recommended Activating Reagents
For sterically hindered amino acids like this compound, standard carbodiimide (B86325) reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are often inefficient.[2] More potent activating reagents are required to achieve high coupling efficiencies.
Table 1: Recommended Activating Reagents for this compound Coupling
| Reagent Class | Reagent Name | Acronym | Notes |
| Uronium/Aminium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly efficient for hindered couplings; HOAt-based.[3][4] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A common and effective coupling reagent.[5] | |
| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU | More reactive than HBTU due to the electron-withdrawing chloro group.[6] | |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Widely used for difficult couplings.[3] |
| Acyl Halide Formers | Bis(trichloromethyl) carbonate | Triphosgene (BTC) | In situ formation of the highly reactive amino acid chloride. |
Experimental Protocols
The following protocols provide detailed methodologies for the activation and coupling of this compound.
Solid-Phase Peptide Synthesis (SPPS) Protocol using HATU
This protocol describes the coupling of this compound to a resin-bound amine.
Materials:
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Fmoc-deprotected peptide-resin (1 equivalent)
-
20% (v/v) Piperidine (B6355638) in DMF
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA or collidine (6 eq.) to the solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activation solution to the swelled resin. Agitate the mixture at room temperature for 2-4 hours. Longer coupling times (up to 12 hours) may be necessary depending on the sequence.[6]
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test.[5] A negative test (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes to remove the Fmoc group from the newly added amino acid.
-
Washing: Wash the resin thoroughly with DMF (5x) to remove residual piperidine and dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.
Note on Base Selection: While DIPEA is commonly used, 2,4,6-collidine is a less nucleophilic base and is recommended to minimize the risk of racemization, particularly for sensitive amino acid residues.[3]
Solution-Phase Coupling Protocol using PyBOP
This protocol is suitable for the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound (1 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.2 equivalents)
-
PyBOP (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: Dissolve this compound (1 eq.) and the amino acid ester hydrochloride (1.2 eq.) in DCM or DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (3 eq.) dropwise to the mixture.
-
Activation and Coupling: Add PyBOP (1.1 eq.) to the reaction mixture in one portion. Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-12 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The efficiency of coupling sterically hindered amino acids is highly dependent on the chosen methodology. The following table summarizes typical yields reported in the literature for couplings involving such challenging residues.
Table 2: Reported Coupling Yields for Sterically Hindered Amino Acids
| Activation Method | Sterically Hindered Amino Acid Type | Yield Range | Reference |
| N-Acylbenzotriazole | α,α-Disubstituted and N-methyl amino acids | 72-93% | [1] |
| N-Acylbenzotriazole | General sterically hindered amino acids | 41-95% | [7][8] |
| HATU/DIPEA | General Fmoc-amino acids on solid phase | High Efficiency | [5] |
| PyBOP/DIPEA | General difficult couplings | Effective | [3] |
Note: Specific yield data for this compound may vary depending on the coupling partner and reaction conditions.
Potential Side Reactions
Several side reactions can occur during the activation and coupling of this compound, particularly in the context of SPPS.
-
Racemization: The abstraction of the α-proton of the activated amino acid can lead to a loss of stereochemical integrity. This is more pronounced with stronger bases and longer activation times. The use of additives like HOAt (as in HATU) and less nucleophilic bases like collidine can mitigate this.[9]
-
Diketopiperazine (DKP) Formation: In SPPS, after the coupling of the second amino acid, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, forming a cyclic dipeptide and truncating the peptide chain. This is more prevalent when proline or other conformationally constrained amino acids are in the C-terminal position of the dipeptide.[10]
-
Aspartimide Formation: If aspartic acid is present in the peptide sequence, its side-chain carboxyl group can be susceptible to cyclization to form an aspartimide, particularly during the basic Fmoc-deprotection step. This can lead to racemization and the formation of β-peptides.[11][12]
Visualized Workflows
General Workflow for Carboxyl Group Activation and Coupling
Caption: General workflow for the activation of this compound and subsequent coupling.
Logical Flow for SPPS Cycle with a Sterically Hindered Amino Acid
Caption: Decision workflow for a solid-phase peptide synthesis (SPPS) coupling cycle.
Conclusion
The successful incorporation of this compound into peptide sequences requires careful consideration of the activation method and reaction conditions to overcome the challenges posed by steric hindrance. The use of potent activating reagents such as HATU or PyBOP, in conjunction with optimized protocols, can lead to high coupling efficiencies and minimize side reactions. The methodologies and data presented in these application notes provide a robust starting point for researchers working with this and other sterically demanding N-alkylated amino acids, facilitating the synthesis of novel and potentially therapeutic peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient peptide coupling involving sterically hindered amino acids [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Applications of N-Benzyl Protection in Peptide Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-Benzyl Protecting Groups in Peptide Synthesis
The benzyl (B1604629) (Bn) group is a versatile and widely used protecting group in peptide chemistry, primarily for the protection of the α-amino group of amino acids, as well as the side chains of certain residues such as serine, threonine, and tyrosine.[1][2] Its stability under a range of conditions and its selective removal make it a robust choice, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS).[3] In this strategy, the temporary Nα-Boc group is removed by acid, while the more stable benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with strong acids like hydrofluoric acid (HF).[3][4]
The benzyl group's utility also extends to solution-phase peptide synthesis. The introduction and removal of the benzyl group are generally straightforward processes, making it a valuable tool in the synthesis of complex peptides and their analogs.[2]
Advantages and Disadvantages of N-Benzyl Protection
The selection of a protecting group is a critical decision in peptide synthesis, directly impacting yield and purity. The N-benzyl group offers a distinct set of advantages and disadvantages that researchers must consider.
| Advantages | Disadvantages |
| Stability: Stable to a wide range of reagents and reaction conditions, including both acidic and basic conditions used for the removal of other protecting groups like Fmoc and Boc.[2] | Harsh Deprotection: Removal often requires harsh conditions such as strong acids (e.g., HF) or catalytic hydrogenolysis, which may not be compatible with sensitive peptide sequences.[4] |
| Orthogonality: Can be used in orthogonal protection schemes, particularly in the Boc/Bzl strategy where the Boc group is removed with moderate acid while the benzyl group remains intact.[4] | Side Reactions: Can lead to side reactions, such as the acid-catalyzed O to C migration of the benzyl group in tyrosine side chains.[5] Aspartyl residues with β-benzyl esters can undergo cyclization to form aspartimide derivatives.[5][6] |
| Ease of Introduction: Can be readily introduced through methods like reaction with benzyl halides or reductive amination.[2] | Catalyst Poisoning: Catalytic hydrogenolysis for deprotection can be hindered by the presence of sulfur-containing amino acids (cysteine, methionine) which can poison the catalyst. |
| Clean Conversion in Deprotection: Catalytic hydrogenolysis typically yields the deprotected amine and toluene, a volatile byproduct that is easily removed.[7] | Potential for Racemization: Activation of N-protected amino acids can sometimes lead to racemization, although this is a general concern in peptide synthesis.[6] |
Experimental Protocols
Protocol 1: N-Benzylation of Amino Acids using Benzyl Bromide
This protocol describes the direct N-benzylation of an amino acid using benzyl bromide under basic conditions.
Materials:
-
Amino Acid (e.g., S-phenylalanine)
-
Potassium Carbonate (K₂CO₃)
-
Sodium Hydroxide (B78521) (NaOH)
-
Benzyl Bromide (BnBr)
-
Diethyl ether
-
Saturated aqueous Sodium Chloride (NaCl) solution
-
Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for flash chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a 250-mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 16.6 g (120 mmol) of potassium carbonate and 4.8 g (120 mmol) of sodium hydroxide in 100 mL of water.
-
Add 9.9 g (60 mmol) of S-phenylalanine to the stirred suspension and heat at reflux until a clear solution is formed.
-
To the refluxing solution, add 31.0 g (181 mmol) of distilled benzyl bromide dropwise.
-
Continue heating at reflux for an additional hour after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
Separate the organic phase and extract the aqueous phase twice with 75 mL of diethyl ether.
-
Combine the organic phases, wash with approximately 75 mL of saturated aqueous NaCl solution, and dry over MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using flash chromatography on silica gel with a hexane/ethyl acetate (10:1, v/v) eluent to yield benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate.[8]
Expected Yield: 58-69%[8]
Protocol 2: N-Benzylation via Reductive Amination
This protocol outlines the N-benzylation of an amino group via the formation of an imine with benzaldehyde, followed by reduction.
Materials:
-
Amine-containing substrate
-
Benzaldehyde
-
Aqueous Ammonia (B1221849) (25%)
-
Sodium Borohydride (B1222165) (NaBH₄)
Procedure:
-
To a solution of the aromatic aldehyde (1 g) in methanol (10 mL), add aqueous ammonia (5 mL, 25%).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the resulting precipitate (hydrobenzamide) and wash with methanol.
-
Suspend the hydrobenzamide (B1588721) in methanol.
-
Add sodium borohydride to the suspension and stir until the reaction is complete (monitored by TLC).
-
This process yields a mixture of primary and secondary benzylamines.[9]
Note: For more controlled reductive amination, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the aldehyde.[10][11]
Protocol 3: N-Benzyl Deprotection by Catalytic Hydrogenolysis
This protocol describes a standard method for the removal of an N-benzyl group using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
N-benzyl protected amine (1.0 mmol)
-
10% Palladium on Carbon (Pd/C) catalyst (typically 10-20 mol% Pd)
-
Methanol or Ethanol (10-20 mL)
-
Hydrogen gas (H₂) balloon
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-benzyl protected amine (1.0 mmol) in a suitable solvent (e.g., 10-20 mL of methanol or ethanol).
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the flask with a septum. Evacuate the flask using a vacuum pump and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times.[7]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully vent the hydrogen atmosphere and flush the flask with an inert gas like nitrogen or argon.
-
Dilute the reaction mixture with the reaction solvent and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent.[7]
-
Caution: The Pd/C catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.[7]
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.[7]
| Substrate | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| N-benzyl-N-methylaniline | N-methylaniline | 10% Pd/C | Methanol | 3 | 98 |
| N-benzyl-N-ethylaniline | N-ethylaniline | 10% Pd/C | Methanol | 3 | 99 |
| N-benzylpiperidine | Piperidine | 10% Pd/C | Methanol | 3 | 97 |
| N,N-dibenzylaniline | Aniline | 10% Pd/C | Methanol | 6 | 96 |
Data is illustrative and based on typical outcomes for catalytic hydrogenolysis.
Visualization of Workflows
Logical Relationship in Boc/Bzl Peptide Synthesis
The following diagram illustrates the orthogonal nature of the Boc and benzyl protecting groups in a typical solid-phase peptide synthesis cycle.
Caption: Orthogonal protection strategy in Boc/Bzl SPPS.
Experimental Workflow for N-Benzyl Deprotection
This diagram outlines the key steps in the catalytic hydrogenolysis protocol for removing an N-benzyl group.
Caption: Workflow for catalytic hydrogenolysis deprotection.
Conclusion
The N-benzyl protecting group remains a cornerstone in peptide synthesis, offering a balance of stability and reactivity that is particularly well-suited for the Boc/Bzl strategy. While the requirement for strong acidic or reductive cleavage conditions necessitates careful planning, especially for sensitive peptides, its reliability and the well-established protocols for its use ensure its continued application in the synthesis of a wide range of peptide targets. For researchers in peptide chemistry and drug development, a thorough understanding of the applications and protocols associated with N-benzyl protection is essential for the successful synthesis of complex peptide molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ias.ac.in [ias.ac.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: N-Fmoc-N-benzyl-L-alanine in Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fmoc-N-benzyl-L-alanine is a specialized amino acid derivative crucial for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. The incorporation of N-benzyl-L-alanine into a peptide backbone introduces significant structural and functional modifications. The benzyl (B1604629) group on the amide nitrogen provides steric bulk, which can enforce specific conformations and increase resistance to enzymatic degradation by proteases. This modification is a key strategy in drug discovery to enhance the therapeutic potential of peptide-based compounds by improving their stability, bioavailability, and target specificity.
These application notes provide detailed protocols for the synthesis of this compound and its incorporation into peptidomimetics using solid-phase peptide synthesis (SPPS). Additionally, expected outcomes in terms of yield and purity are presented, along with a workflow for the discovery and development of novel peptidomimetic drugs.
Data Presentation
The synthesis of peptidomimetics is a multi-step process, and the overall yield can vary significantly based on the sequence, scale, and purification methods. The following table summarizes typical yields and purities reported for the synthesis of various peptidomimetics, providing a benchmark for researchers.[1]
| Step | Product | Typical Yield (%) | Typical Purity (%) |
| N-Benzylation of L-Alanine | N-benzyl-L-alanine | 70-85 | >95 |
| Fmoc Protection | This compound | 80-95 | >98 |
| Solid-Phase Peptide Synthesis (per coupling step) | Resin-bound peptide | >98 | - |
| Cleavage and Deprotection | Crude Peptidomimetic | 50-80 | 60-90 |
| HPLC Purification | Purified Peptidomimetic | 30-60 (overall) | >95-99 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the two-step synthesis of the title compound from L-alanine.
Step 1: Synthesis of N-benzyl-L-alanine
-
Dissolution: Dissolve L-alanine (1.0 eq) in an appropriate aqueous alkaline solution (e.g., 1 M NaOH).
-
Addition of Benzylating Agent: To the stirred solution, add benzaldehyde (B42025) (1.1 eq) and a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or perform reductive amination under hydrogen with a palladium catalyst.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Acidification: Carefully acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) to precipitate the N-benzyl-L-alanine.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield N-benzyl-L-alanine.
Step 2: Fmoc Protection of N-benzyl-L-alanine
-
Dissolution: Suspend N-benzyl-L-alanine (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.
-
Addition of Base: Add a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the suspension.
-
Addition of Fmoc-Cl: To the stirred mixture, add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq) in dioxane dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture with 1 M HCl and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Protocol 2: Incorporation of this compound into a Peptidomimetic using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual solid-phase synthesis of a peptidomimetic incorporating this compound on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq) and HATU or HBTU (2.9 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. For the sterically hindered this compound, a longer coupling time (e.g., 4 hours or double coupling) may be necessary.
-
Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptidomimetic.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the precipitate, decant the ether, and dry the crude product.
-
-
Purification and Analysis:
Visualizations
Peptidomimetic Synthesis Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptidomimetic.
References
Application Notes and Protocols for Automated Peptide Synthesis Using N-Fmoc-N-benzyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the automated solid-phase peptide synthesis (SPPS) of peptides incorporating N-Fmoc-N-benzyl-L-alanine. This N-alkylated amino acid derivative is a valuable tool for introducing conformational constraints and improving the proteolytic stability of synthetic peptides, which are critical attributes in drug discovery and development.
Introduction
Automated peptide synthesis has revolutionized the production of custom peptides for research and therapeutic applications. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted method due to its milder reaction conditions compared to Boc/Bzl chemistry.[1] The incorporation of N-alkylated amino acids, such as this compound, can be challenging due to the steric hindrance at the secondary amine, which can lead to slower coupling kinetics and lower yields. However, with optimized protocols, these derivatives can be successfully incorporated, offering significant advantages for peptide design.
The benzyl (B1604629) group on the alpha-amine of alanine (B10760859) introduces a conformational rigidity that can influence the peptide's secondary structure. This modification can also enhance resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.
Data Presentation
While specific quantitative data for a wide range of peptides containing N-benzyl-L-alanine is not extensively tabulated in the literature, the following table provides a representative example of expected outcomes based on the synthesis of short peptides containing N-benzylated amino acids. The data is extrapolated from similar syntheses and serves as a guideline for researchers.
| Peptide Sequence (Example) | Molecular Weight (Da) | Crude Purity (%) | Final Yield (%) |
| Ac-Tyr-Gly-Gly-Phe-Leu-BzlAla -NH₂ | 750.88 | >70 | ~30-40 |
| H-Gly-BzlAla -Phe-Ala-NH₂ | 456.56 | >65 | ~35-45 |
Note: BzlAla denotes N-benzyl-L-alanine. Purity and yield are highly sequence-dependent and influenced by the specific synthesis and purification protocols employed.
Experimental Protocols
The following are detailed protocols for the automated synthesis of peptides containing this compound using a standard automated peptide synthesizer.
Protocol 1: Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard cycle for incorporating amino acids, including the specialized conditions for this compound, on a rink amide resin for the synthesis of a C-terminally amidated peptide.
1. Resin Swelling:
-
Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes before the first amino acid coupling.
2. Standard Amino Acid Coupling Cycle:
- Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group. A second treatment for 15-20 minutes may be necessary for complete deprotection, which can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.
- Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.
- Coupling:
- Pre-activate the standard Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
- Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.
- Washing: Wash the resin with DMF to remove excess reagents and byproducts.
3. This compound Coupling:
- Fmoc Deprotection: Follow the standard deprotection and washing steps as described above.
- Specialized Coupling:
- Due to the steric hindrance of the N-benzyl group, a more potent coupling reagent and longer reaction times are recommended. Use a coupling reagent such as HATU (4.5 equivalents) with HOAt (4.5 equivalents) and DIPEA or 2,4,6-collidine (9 equivalents) in DMF.
- Extend the coupling time to at least 4 hours, and in some cases, a double coupling (repeating the coupling step) may be necessary to achieve a high coupling efficiency.
- The progress of the coupling reaction can be monitored using a Kaiser test. A negative Kaiser test (the beads remain colorless) indicates a complete coupling.
4. Final Deprotection and Cleavage:
- After the final amino acid coupling, remove the N-terminal Fmoc group.
- Wash the resin with DMF, followed by dichloromethane (B109758) (DCM).
- Dry the resin under vacuum.
- Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIPS) (e.g., 95% TFA, 2.5% water, 2.5% TIPS). The specific scavenger will depend on the amino acid composition of the peptide.
- Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet under vacuum.
Protocol 2: Peptide Purification and Analysis
1. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).
- Purify the peptide using a preparative RP-HPLC system with a C18 column.
- Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.
- Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.
- Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
2. Analysis and Characterization:
- Analytical RP-HPLC: Assess the purity of the final peptide using an analytical RP-HPLC system with a C18 column and a gradient of acetonitrile in water with 0.1% TFA.
- Mass Spectrometry (MS): Confirm the identity of the peptide by determining its molecular weight using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
Visualizations
The following diagrams illustrate the key workflows and concepts in automated peptide synthesis.
Caption: Standard automated solid-phase peptide synthesis cycle.
Caption: General workflow for peptide purification and analysis.
Conclusion
The incorporation of this compound into synthetic peptides via automated solid-phase synthesis is a feasible and valuable strategy for developing novel peptide-based therapeutics and research tools. While challenges such as slower coupling kinetics exist, they can be overcome with optimized protocols, including the use of potent coupling reagents and extended reaction times. The resulting peptides with enhanced conformational stability and proteolytic resistance hold significant promise for advancing drug discovery and development.
References
Solution-Phase Synthesis with N-Fmoc-N-benzyl-L-alanine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Fmoc-N-benzyl-L-alanine in solution-phase peptide synthesis (SPPS). The incorporation of N-benzylated amino acids is a critical strategy in medicinal chemistry for the development of peptide-based therapeutics with enhanced pharmacological profiles. This document outlines the key considerations, recommended reagents, and step-by-step procedures to address the synthetic challenges associated with this sterically hindered amino acid derivative.
Introduction: The Role of N-Benzylation in Peptide Drug Design
N-benzylation of amino acids, such as in this compound, introduces a bulky benzyl (B1604629) group on the amide nitrogen. This modification imparts significant structural and functional changes to a peptide, including:
-
Increased Metabolic Stability: The N-benzyl group can shield the adjacent peptide bond from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Enhanced Cell Permeability: The increased lipophilicity due to the benzyl group can improve the peptide's ability to cross cell membranes.
-
Conformational Constraint: The steric bulk of the benzyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and enhance binding affinity to its target.[1][2]
However, the steric hindrance that provides these benefits also presents a significant challenge during peptide synthesis. The secondary amine of N-benzyl-L-alanine is less nucleophilic than a primary amine, making peptide bond formation more difficult. Consequently, the choice of coupling reagents and reaction conditions is crucial for achieving high yields and purity.
Applications in Drug Discovery: Bradykinin (B550075) Antagonists
A notable application of N-benzyl-L-alanine is in the design of potent bradykinin receptor antagonists.[3] Bradykinin is a peptide involved in inflammation and blood pressure regulation. Antagonists of the bradykinin B2 receptor have therapeutic potential in various conditions. The incorporation of N-benzyl-L-alanine into bradykinin analogs has been shown to significantly enhance their antagonistic potency.[3] This enhancement is attributed to the conformational constraints imposed by the N-benzyl group, which likely favors a receptor-bound conformation.
Experimental Protocols
The following protocols provide a general framework for the solution-phase synthesis of a dipeptide incorporating this compound. These should be optimized based on the specific peptide sequence and laboratory equipment.
Protocol 1: Dipeptide Synthesis using this compound and an Amino Acid Ester
This protocol details the coupling of this compound to an amino acid methyl ester (e.g., H-Gly-OMe).
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Neutralization of Amino Acid Ester:
-
Dissolve the amino acid methyl ester hydrochloride (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the neutralized amino acid methyl ester solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane). The reaction may take several hours to reach completion due to steric hindrance.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure protected dipeptide.
-
Protocol 2: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group from the synthesized dipeptide.
Materials:
-
Fmoc-protected dipeptide (from Protocol 1)
-
20% Piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Deprotection Reaction:
-
Dissolve the Fmoc-protected dipeptide in a 20% solution of piperidine in DMF.
-
Stir the solution at room temperature for 30 minutes.
-
Monitor the deprotection by TLC until the starting material is no longer visible.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
Co-evaporate with toluene (B28343) to remove residual piperidine.
-
-
Precipitation and Isolation:
-
Dissolve the residue in a minimal amount of DCM.
-
Precipitate the deprotected dipeptide by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and dry under vacuum.
-
Data Presentation
The selection of an appropriate coupling reagent is critical to overcome the steric hindrance of the N-benzyl group. The following table summarizes typical, albeit illustrative, results for the coupling of a protected amino acid to a sterically hindered N-alkylated amino acid ester in solution phase. Actual results may vary depending on the specific reaction conditions and substrates.
| Coupling Reagent | Activating Agent | Base | Key Advantages | Typical Yield Range for Hindered Couplings |
| HATU | 1-Hydroxy-7-azabenzotriazole (HOAt) | DIPEA or NMM | High coupling efficiency, even for sterically hindered amino acids. | 70-90% |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) | DIPEA | Particularly effective for coupling N-alkylated amino acids. | 75-95% |
| PyBOP/HOAt | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole | DIPEA | A robust combination for difficult couplings. | 65-85% |
| EDCI/HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole | TEA or DIPEA | A more traditional and cost-effective option, though may require longer reaction times and careful monitoring. | 40-70% |
Data presented is illustrative and based on typical outcomes for sterically hindered couplings in solution-phase peptide synthesis.
Visualizations
General Workflow for Dipeptide Synthesis
References
- 1. Conformational structure, dynamics, and solvation energies of small alanine peptides in water and carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The polyproline II conformation in short alanine peptides is noncooperative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent bradykinin antagonists containing N-benzylglycine or N-benzyl-l-alanine in position 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Monitoring the Coupling Efficiency of N-Fmoc-N-benzyl-L-alanine in Solid Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction Solid Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids to create complex peptide chains.[1] A critical step in this process is the coupling reaction, where a protected amino acid is added to the growing peptide chain. The efficiency of each coupling step is paramount, as incomplete reactions lead to the formation of deletion sequences, which are challenging to separate from the target peptide and reduce the overall yield and purity.[2]
Monitoring the completion of these reactions is therefore essential.[3] This is particularly true for sterically hindered amino acids, such as N-alkylated residues. N-Fmoc-N-benzyl-L-alanine presents a significant challenge due to the steric hindrance caused by the benzyl (B1604629) group on the amide nitrogen.[4] This bulkiness obstructs the approach of the activated amino acid, leading to slower and less efficient coupling.[4] Furthermore, standard monitoring methods like the Kaiser test, which detects primary amines, are ineffective for secondary amines like this compound.[4][5] This note provides detailed protocols for alternative qualitative and quantitative methods to effectively monitor the coupling efficiency of this challenging amino acid derivative.
Challenges in Coupling N-Alkylated Amino Acids
The primary difficulty in coupling N-methylated or N-benzylated amino acids is steric hindrance.[4] The substituent on the nitrogen atom physically blocks the incoming activated amino acid, slowing the reaction rate and often resulting in incomplete coupling.[4] This necessitates the use of more potent coupling reagents, such as HATU or PyBOP, and may require extended reaction times or repeated coupling steps to drive the reaction to completion.[4][5]
A second challenge is the inability to use the standard Kaiser test for monitoring. The Kaiser test relies on the reaction of ninhydrin (B49086) with primary amines to produce an intense blue color.[5] Since the N-terminal amine of a coupled N-benzyl-L-alanine is a secondary amine, the Kaiser test will yield a negative or ambiguous result, making it unreliable for assessing coupling completion.[5][6] Therefore, alternative colorimetric tests or quantitative analytical techniques must be employed.
Monitoring Techniques
Several methods can be used to monitor the coupling of this compound. These range from rapid qualitative tests performed on the resin to more rigorous quantitative analyses requiring cleavage of a small sample.
Qualitative Colorimetric Tests
These tests are performed on a few beads of the peptide-resin and provide a rapid, visual indication of the presence of unreacted (free) amino groups.
-
Chloranil Test: This test is specific for secondary amines and is highly recommended for monitoring the coupling of residues like N-benzyl-L-alanine or proline. A positive result, indicating the presence of free secondary amines (incomplete coupling), is a blue coloration of the resin beads.[5][7]
-
Bromophenol Blue Test: This test is based on the acid-base reaction between the indicator and the basic free amino group on the peptide-resin.[5] It is effective for both primary and secondary amines.[5] A positive result (incomplete coupling) is indicated by blue beads, while a negative result (complete coupling) is indicated by colorless or yellow beads.[8]
-
TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test: The TNBS test is a sensitive method for detecting primary amino groups, where a positive result is an orange-red color on the beads.[3] While not directly applicable for the secondary amine of N-benzyl-L-alanine, it is a useful complementary test to ensure the preceding primary amine was fully deprotected before the coupling step.[3][7]
Quantitative Analytical Techniques
For a precise measure of coupling efficiency, a small aliquot of the peptide-resin is cleaved, and the resulting peptide mixture is analyzed by chromatography and mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides.[2][9] After a test cleavage, the crude peptide is analyzed. An incomplete coupling will result in a distinct peak for the truncated "failure" sequence, which will elute earlier than the full-length "target" peptide. The relative integration of the peak areas provides a quantitative measure of coupling efficiency.[2]
-
Mass Spectrometry (MS): Mass spectrometry, typically coupled with liquid chromatography (LC-MS), is used to confirm the identity of the products.[10] The mass of the target peptide and any deletion sequences can be precisely determined, confirming the results of the HPLC analysis and providing definitive evidence of coupling efficiency.[10][11]
Experimental Protocols
Safety Note: Always handle reagents in a certified fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12] Reagents like DCC and coupling agents can be allergens or sensitizers.[3][12]
Protocol 1: Chloranil Test for Secondary Amines
Reagents:
-
Reagent A: Acetaldehyde
-
Reagent B: 2% solution of Chloranil in toluene
Procedure: [5]
-
Withdraw a small sample (1-5 mg) of the peptide-resin from the reaction vessel and place it in a small test tube.
-
Wash the resin beads thoroughly with DMF to remove any residual reagents.
-
Add 1 drop of Reagent A to the beads.
-
Add 1 drop of Reagent B to the beads.
-
Allow the mixture to stand at room temperature for 5 minutes.
-
Observe the color of the resin beads.
-
Positive Result (Incomplete Coupling): Blue beads.
-
Negative Result (Complete Coupling): Colorless or yellowish beads.
-
Protocol 2: Bromophenol Blue Test
Reagent:
-
0.001 M solution of Bromophenol Blue in DMF.
Procedure: [8]
-
Place a few resin beads in a small test tube.
-
Wash the beads thoroughly with DMF to remove any acidic or basic reagents that may interfere with the test.[5]
-
Add 10-15 drops of the Bromophenol Blue reagent solution.
-
Immediately inspect the color of the beads.
-
Positive Result (Incomplete Coupling): Blue beads.
-
Negative Result (Complete Coupling): Colorless or yellow beads.
-
Protocol 3: Test Cleavage and Analysis by HPLC/LC-MS
Reagents:
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). The exact composition may vary based on the peptide sequence and side-chain protecting groups.
-
Cold diethyl ether (or MTBE).[3]
-
HPLC Solvents:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.[13]
-
Procedure:
-
Withdraw a small, known amount of dried peptide-resin (approx. 5-10 mg) and place it in a microcentrifuge tube.
-
Add the cleavage cocktail (approx. 200 µL) to the resin.
-
Incubate at room temperature for 2-3 hours with occasional mixing.
-
Filter the resin away (e.g., using a small cotton plug in a pipette tip) and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Air-dry the peptide pellet to remove residual ether.[14]
-
Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) for analysis.
-
Analyze the sample by RP-HPLC, typically using a C18 column and a linear gradient of Solvent B into Solvent A.[9][13] Monitor the elution at 210-230 nm.[2]
-
If using LC-MS, the mass spectrometer will provide mass data for the eluting peaks to confirm their identities.[10]
Data Presentation
Quantitative data from HPLC analysis can be used to optimize coupling conditions. The table below presents hypothetical data for the coupling of this compound onto a model peptide sequence under various conditions.
| Condition ID | Coupling Reagent (Equivalents) | Base (Equivalents) | Reaction Time (hours) | Coupling Efficiency (%) * | Notes |
| A | HBTU (3 eq) | DIEA (6 eq) | 2 | 78.5 | Standard conditions, incomplete coupling. |
| B | HBTU (3 eq) | DIEA (6 eq) | 4 | 89.2 | Extended time improves efficiency. |
| C | HATU (3 eq) | DIEA (6 eq) | 2 | 96.1 | More potent reagent shows significant improvement.[5] |
| D | HATU (3 eq) | DIEA (6 eq) | 4 | 98.8 | Nearly complete coupling. |
| E | HBTU (3 eq) x 2 | DIEA (6 eq) x 2 | 2 + 2 | 97.5 | Double coupling is an effective strategy.[4] |
*Coupling Efficiency (%) = [Area(Target Peptide) / (Area(Target Peptide) + Area(Deletion Peptide))] x 100
Visualizations
Experimental Workflow Diagram
Caption: Workflow for coupling and monitoring this compound.
Chemical Coupling Pathway
References
- 1. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 9. biovera.com.au [biovera.com.au]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. agilent.com [agilent.com]
- 14. DSpace [scholarshare.temple.edu]
Troubleshooting & Optimization
overcoming steric hindrance in N-Fmoc-N-benzyl-L-alanine coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the peptide coupling of the sterically hindered amino acid, N-Fmoc-N-benzyl-L-alanine.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions involving this compound so challenging?
A1: The primary difficulty in coupling this compound stems from significant steric hindrance. The bulky benzyl (B1604629) group attached to the alpha-nitrogen physically obstructs the approach of the incoming activated amino acid, leading to slower and less efficient coupling reactions compared to non-N-alkylated amino acids.[1] This steric bulk also reduces the nucleophilicity of the secondary amine, further impeding amide bond formation.
Q2: My standard coupling reagents (e.g., HBTU, DIC/HOBt) are resulting in low yields or incomplete reactions. What should I use instead?
A2: Standard uronium or carbodiimide-based coupling reagents are often not potent enough to overcome the steric hindrance of this compound.[2] It is highly recommended to switch to more powerful phosphonium-based reagents or specialized uronium/aminium reagents that form highly reactive activated esters.[3] Reagents such as HATU, HCTU, PyAOP, and PyBOP have demonstrated greater success in these challenging couplings.[1]
Q3: I'm observing deletion sequences in my final peptide product after synthesizing with this compound. How can I prevent this?
A3: Deletion sequences are a direct consequence of incomplete coupling reactions. To minimize their occurrence, consider the following strategies:
-
Utilize a more potent coupling reagent: As mentioned in Q2, switching to reagents like HATU or PyAOP can significantly improve coupling efficiency.[1]
-
Perform double or triple coupling: Repeating the coupling step two or three times can help drive the reaction to completion.
-
Increase reaction time and/or temperature: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-12 hours) or carefully increasing the temperature can improve yields, though this may increase the risk of racemization.
Q4: How can I monitor the completion of the coupling reaction since the Kaiser test doesn't work for secondary amines?
A4: The Kaiser test is not effective for monitoring the coupling to a secondary amine like N-benzyl-L-alanine because it only gives a positive result for primary amines.[4] Alternative colorimetric tests are recommended:
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This test can detect primary amines but is also useful for confirming their absence. A negative TNBS test after coupling indicates a complete reaction.[4]
-
Chloranil Test: This test is specifically used for the detection of secondary amines. A positive result (e.g., a blue or green bead color) after the coupling step indicates an incomplete reaction.
Q5: What are the common side reactions when working with this compound, and how can they be minimized?
A5: Besides deletion sequences, several other side reactions can occur:
-
Racemization: The activation of the carboxylic acid can sometimes lead to a loss of stereochemical integrity, especially with longer activation times or elevated temperatures. Employing a stepwise coupling strategy and using additives like HOAt or OxymaPure can help suppress racemization.[1][5]
-
Diketopiperazine (DKP) formation: This is a common side reaction in Fmoc-SPPS, particularly when dealing with N-alkylated amino acids at the N-terminus of a dipeptide attached to the resin. Using a 2-chlorotrityl chloride resin can help to reduce DKP formation due to its acid lability.[1]
-
Guanidinylation: When using aminium/uronium-based reagents (like HATU, HBTU), using a large excess of the reagent relative to the carboxylic acid can lead to the capping of the N-terminal amine through guanidinylation. It is advisable to use the coupling reagent in slight excess or an equimolar amount.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the coupling of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Coupling Efficiency / High Deletion Sequence | 1. Insufficiently reactive coupling reagent. 2. Incomplete reaction due to steric hindrance. 3. Sub-optimal reaction conditions. | 1. Switch to a more potent coupling reagent (see Table 1). 2. Perform a double or triple coupling cycle. 3. Increase coupling time (2-4 hours or overnight). Consider a slight increase in temperature (e.g., to 40°C), but monitor for racemization. |
| Positive Chloranil Test After Coupling | Incomplete acylation of the N-benzyl-L-alanine secondary amine. | 1. Repeat the coupling step (double coupling). 2. If the problem persists, cap the unreacted amines using acetic anhydride (B1165640) to prevent the formation of deletion sequences. |
| Multiple Peaks in HPLC of Crude Product | 1. Deletion sequences. 2. Racemization of the coupled amino acid. 3. Side reactions (e.g., DKP formation). | 1. Address low coupling efficiency as described above. 2. Use an appropriate base (e.g., DIPEA, 2,4,6-collidine) and avoid prolonged pre-activation times. Additives like HOAt or OxymaPure are recommended. 3. If synthesizing a dipeptide, consider using a 2-chlorotrityl chloride resin. |
| Poor Solubility of this compound | The protected amino acid is not fully dissolved before addition to the resin. | Ensure complete dissolution in a suitable solvent like DMF or NMP before activation and coupling. Gentle warming may be required. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Reagent Class | Coupling Reagent | Additive | Key Advantages | Considerations |
| Phosphonium (B103445) Salts | PyBOP, PyAOP | N/A | High reactivity, suitable for hindered couplings. Does not cause guanidinylation. | By-products can be difficult to remove. PyAOP is often more efficient than PyBOP. |
| Aminium/Uronium Salts | HATU, HCTU | HOAt, 6-Cl-HOBt | HATU is highly efficient due to the formation of reactive OAt esters and anchimeric assistance from the pyridine (B92270) nitrogen.[3] | Can cause guanidinylation if used in excess.[3] HCTU is generally less reactive than HATU. |
| Oxyma-based | COMU | OxymaPure | High reactivity, comparable or superior to HOAt-based reagents. Lower risk of explosion compared to benzotriazole-based reagents.[6] | Limited stability in DMF.[6] |
| Carbodiimides | DIC, DCC | OxymaPure, HOAt | Cost-effective. DIC forms a soluble urea (B33335) by-product. | Generally lower reactivity for sterically hindered couplings compared to phosphonium or aminium salts.[2] |
Experimental Protocols
Protocol: HATU-Mediated Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc-SPPS workflow on a solid support.
1. Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
2. Pre-Coupling Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Perform Fmoc-deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF (e.g., 1 x 3 min, 1 x 10 min).
-
Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine.
3. Activation and Coupling Procedure (0.1 mmol scale):
-
In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (approx. 2 mL).
-
Add DIPEA (6 equivalents, 0.6 mmol) to the activation mixture.
-
Allow the solution to pre-activate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2 to 4 hours.
-
After the coupling time, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
4. Monitoring and Post-Coupling:
-
Take a small sample of resin beads and perform a Chloranil test to check for the presence of unreacted secondary amines.
-
If the test is positive (indicating incomplete coupling), repeat the coupling procedure (Step 3) in a "double coupling" cycle.
-
If the test is negative, proceed to the next Fmoc-deprotection step in your synthesis sequence.
Visualizations
Caption: Troubleshooting decision tree for this compound coupling.
Caption: Simplified workflow of HATU-mediated coupling.
References
preventing racemization of N-Fmoc-N-benzyl-L-alanine during activation
Welcome to the technical support center for handling N-Fmoc-N-benzyl-L-alanine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize racemization during the critical activation and coupling steps of your peptide synthesis workflow.
Troubleshooting Guide: High D-Isomer Content
Issue: You have detected a significant percentage of the D-isomer of N-benzyl-alanine in your peptide, indicating racemization has occurred during the coupling step.
This guide will help you identify the potential cause and implement an effective solution.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to racemization?
A: N-alkylated amino acids, including N-benzyl-alanine, are highly susceptible to racemization. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate after activation of the carboxyl group.[1][2] The electron-withdrawing Fmoc group and the activated carboxyl group increase the acidity of the proton on the alpha-carbon (Hα). A base can then easily abstract this proton, leading to a planar, achiral enolate intermediate. Re-protonation can occur from either face, resulting in a mixture of L- and D-isomers.[2]
References
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of N-Benzyl-Alanine
This technical support guide provides in-depth troubleshooting assistance for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from N-benzyl-alanine during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the Fmoc deprotection of N-benzyl-alanine?
The primary challenges in the Fmoc deprotection of N-benzyl-alanine stem from the steric hindrance imparted by the N-benzyl group. This bulky substituent can physically obstruct the approach of the piperidine (B6355638) base to the N-terminal Fmoc group, leading to incomplete removal. This issue is common among N-substituted amino acids and can result in the formation of deletion sequences, where the subsequent amino acid fails to couple, compromising the purity and yield of the target peptide.[1]
Q2: How can I detect incomplete Fmoc deprotection of N-benzyl-alanine?
Several analytical techniques can be employed to confirm incomplete Fmoc deprotection:
-
High-Performance Liquid Chromatography (HPLC): Analysis of a cleaved peptide sample will show a later-eluting, more hydrophobic peak corresponding to the Fmoc-containing peptide, in addition to the peak for the desired peptide.
-
Mass Spectrometry (MS): The mass spectrum of the crude peptide will reveal a peak with a mass 222.24 Da higher than the expected mass of the target peptide, corresponding to the mass of the Fmoc group.
-
Kaiser Test: This colorimetric test detects free primary amines. A negative result (yellow beads) after deprotection indicates the absence of a free amine and, therefore, incomplete Fmoc removal. However, for N-substituted amino acids like N-benzyl-alanine, the Chloranil test is a more appropriate qualitative method for detecting the secondary amine.[2]
-
UV Monitoring: Automated peptide synthesizers can monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct released during deprotection. A prolonged or incomplete signal suggests difficult deprotection.[2]
Q3: What are the initial steps to troubleshoot incomplete deprotection?
Before modifying the deprotection protocol, it is crucial to verify the fundamentals of your experimental setup:
-
Reagent Quality: Ensure that the piperidine solution is fresh and not degraded. The solvent, typically dimethylformamide (DMF), should be of high purity and anhydrous.
-
Resin Swelling: Inadequate swelling of the resin can hinder reagent access to the peptide chain. Ensure the resin is fully swollen before commencing the synthesis.
-
Reaction Conditions: Confirm that the correct concentration of piperidine (typically 20% in DMF) and an adequate volume to fully immerse the resin were used.[3]
Troubleshooting Guide
If the initial checks do not resolve the issue, the following modifications to your deprotection protocol can be implemented.
Modification of Deprotection Cocktails
The standard 20% piperidine in DMF may be insufficient for the sterically hindered N-benzyl-alanine. The following table outlines alternative deprotection cocktails that can enhance deprotection efficiency.
| Deprotection Reagent | Concentration | Solvent | Typical Conditions | Notes |
| Piperidine | 20-50% | DMF or NMP | 2 x 10-20 min | Increasing concentration and time can improve efficiency. |
| DBU / Piperidine | 2% / 2% | DMF or NMP | 2 x 5-10 min | DBU is a stronger, non-nucleophilic base that can accelerate deprotection. Piperidine is added to scavenge the dibenzofulvene byproduct.[4][5] |
| Piperazine / DBU | 5% / 2% | NMP | 2 x 7 min | A safer and effective alternative to piperidine, showing rapid and efficient Fmoc removal.[6] |
Caution: DBU is a very strong base and can promote side reactions such as aspartimide formation if Asp residues are present in the peptide sequence.[4]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Wash: Wash the resin with DMF (3 times).
-
Deprotection: Treat the resin with a solution of 20% (v/v) piperidine in DMF. Ensure the resin is completely submerged.
-
Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.
-
Drain: Remove the deprotection solution via filtration.
-
Second Deprotection: Repeat steps 3-5.
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine and the DBF-piperidine adduct.
Protocol 2: Enhanced Fmoc Deprotection using DBU
-
Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.
-
Solvent Wash: Wash the resin with NMP (3 times).
-
Deprotection: Add a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in NMP to the resin.
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes.
-
Drain: Filter the deprotection solution.
-
Second Deprotection: Repeat steps 3-5.
-
Washing: Wash the resin extensively with NMP (at least 6 times) to ensure complete removal of the deprotection reagents.
Visualizing the Workflow
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: N-Fmoc-N-benzyl-L-alanine in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N-Fmoc-N-benzyl-L-alanine in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in SPPS?
The primary challenges stem from the steric hindrance introduced by the N-benzyl group. This bulkiness can lead to:
-
Incomplete or slow coupling reactions: The benzyl (B1604629) group can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain.
-
Difficult Fmoc deprotection: The steric bulk may also hinder the access of the piperidine (B6355638) base to the fluorenyl group for efficient deprotection.
-
Potential for epimerization: The activation of sterically hindered amino acids can sometimes increase the risk of racemization at the alpha-carbon.
Q2: Is the N-benzyl group stable throughout the entire SPPS procedure, including the final TFA cleavage?
The stability of the N-benzyl group during the final trifluoroacetic acid (TFA) cleavage is a critical consideration. While benzyl groups are generally considered stable to the milder acidic conditions of Fmoc-SPPS compared to the strong acids like HF used in Boc-SPPS, some lability can be observed. The use of scavengers, such as triisopropylsilane (B1312306) (TIS), in the cleavage cocktail is standard practice to quench reactive cations and can help minimize unwanted side reactions. However, prolonged exposure to strong TFA can potentially lead to partial cleavage of the N-benzyl group. It is advisable to perform a trial cleavage and analyze the product by mass spectrometry to confirm the integrity of the N-benzyl group under your specific conditions.
Q3: What are the recommended coupling reagents for incorporating this compound?
Due to the steric hindrance, more potent coupling reagents are generally required for efficient incorporation of this compound. Standard reagents like HBTU may result in low coupling yields. The following reagents are recommended for sterically hindered amino acids:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This reagent has also been noted for its ability to suppress racemization, which can be a concern with sterically hindered residues.[1]
The choice of base is also crucial, with DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine being common choices.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your peptide synthesis.
Problem 1: Low Coupling Efficiency or Incomplete Coupling
Symptoms:
-
Positive Kaiser test (or other amine test) after the coupling step.
-
Presence of a deletion sequence lacking the N-benzyl-alanine residue in the final peptide, confirmed by mass spectrometry.
Root Causes:
-
Insufficient activation of the incoming amino acid due to steric hindrance.
-
Inadequate reaction time for the coupling step.
-
Use of a less potent coupling reagent.
Solutions:
| Strategy | Recommendation |
| Optimize Coupling Reagent | Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP. These reagents are known to be more effective for coupling sterically hindered amino acids. |
| Increase Reagent Equivalents | Use a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents). |
| Extend Coupling Time | Increase the coupling reaction time to several hours or even overnight to ensure completion. Monitor the reaction progress using a qualitative test like the Kaiser test. |
| Double Coupling | After the initial coupling reaction, drain the vessel and add a fresh solution of the activated this compound for a second coupling cycle. |
| Elevated Temperature | Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can sometimes improve efficiency, but should be used with caution as it may increase the risk of racemization. |
Problem 2: Incomplete Fmoc Deprotection
Symptoms:
-
Presence of a peptide with the Fmoc group still attached to the N-benzyl-alanine residue in the final product.
-
A "capped" sequence where the subsequent amino acid could not be coupled.
Root Causes:
-
Steric hindrance from the N-benzyl group impeding access of the piperidine base.
-
Insufficient deprotection time.
Solutions:
| Strategy | Recommendation |
| Extend Deprotection Time | Increase the duration of the piperidine treatment. A standard 20-minute deprotection may not be sufficient. Try extending to 30-60 minutes. |
| Use a Stronger Base Mixture | Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine deprotection solution (e.g., 2% DBU in 20% piperidine/DMF). DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal. |
| Monitor Deprotection | Monitor the deprotection by taking a small resin sample and performing a test to detect the presence of the free amine. |
Problem 3: Presence of Diastereomeric Impurity (Epimerization)
Symptoms:
-
Appearance of a shoulder or a closely eluting peak next to the main product peak in the HPLC chromatogram.
-
Mass spectrometry shows an impurity with the same mass as the desired peptide.
Root Causes:
-
Over-activation of the amino acid, leading to the formation of a symmetric intermediate that can be attacked from either face.
-
Use of certain coupling reagent and base combinations that are more prone to causing racemization.
Solutions:
| Strategy | Recommendation |
| Choose a Low-Racemization Coupling Reagent | Consider using DEPBT, which has been shown to be effective in suppressing racemization, particularly for challenging amino acids. |
| Minimize Pre-activation Time | Add the activated amino acid to the resin immediately after the activation step to minimize the time the activated species exists in solution. |
| Control Temperature | Avoid elevated temperatures during the coupling step unless absolutely necessary to overcome poor coupling efficiency. |
| Analytical Verification | Use chiral HPLC to confirm the presence and quantify the extent of epimerization. |
Experimental Protocols
Protocol 1: Recommended Coupling Procedure for this compound using HATU
-
Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Take a small sample of the resin and perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, continue the reaction or perform a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.
Visualizations
Logical Workflow for Troubleshooting this compound Incorporation
Caption: Troubleshooting workflow for SPPS with this compound.
References
Technical Support Center: Optimizing Coupling of N-Fmoc-N-benzyl-L-alanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling time and efficiency of N-Fmoc-N-benzyl-L-alanine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
A1: The primary challenge arises from steric hindrance. The bulky benzyl (B1604629) group attached to the alpha-nitrogen sterically hinders the approach of the activated carboxyl group to the N-terminus of the peptide chain, slowing down the reaction rate and potentially leading to incomplete coupling.[1][2]
Q2: What are the most recommended coupling reagents for this compound?
A2: For sterically hindered amino acids like this compound, potent coupling reagents are highly recommended. Urionium/aminium-based reagents such as HATU and HBTU are generally more effective than carbodiimide-based reagents like DIC/HOBt.[1][3] HATU is often considered superior for particularly difficult couplings due to its higher reactivity.[3]
Q3: How long should a typical coupling reaction for this compound take?
A3: While standard coupling times for unhindered amino acids are often in the range of 10-60 minutes, the coupling of this compound may require extended reaction times.[1][4] It is crucial to monitor the reaction progress using a qualitative method like the Kaiser test to determine the necessary coupling time for your specific sequence.[4]
Q4: Is double coupling necessary for this compound?
A4: Double coupling is a common and effective strategy to ensure complete reaction for difficult couplings.[5] If monitoring indicates an incomplete reaction after the initial coupling period, a second coupling with fresh reagents is advisable.
Q5: Can increasing the temperature improve coupling efficiency?
A5: Moderately increasing the reaction temperature can sometimes improve the coupling efficiency for difficult sequences. However, this should be done with caution as elevated temperatures can also increase the risk of side reactions, such as racemization.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test after extended time) | Steric Hindrance: The bulky N-benzyl group is impeding the reaction. | 1. Switch to a more potent coupling reagent: Use HATU instead of HBTU or DIC/HOBt.[3]2. Perform a double coupling: After the first coupling, drain the vessel and add a fresh solution of activated this compound.[5]3. Increase reaction time: Extend the coupling time to several hours or overnight, while monitoring for completion.[5] |
| Suboptimal Reagent Concentration: Insufficient excess of amino acid or coupling reagents. | Increase the equivalents of this compound and the coupling reagent (e.g., from 1.5 to 3 equivalents). | |
| Poor Resin Swelling: The reactive sites on the resin are not fully accessible. | Ensure adequate swelling of the resin in a suitable solvent (e.g., DMF or NMP) before coupling. | |
| Low Yield of Final Peptide | Cumulative Incomplete Couplings: Repeated incomplete coupling of this compound at one or more positions. | Implement a strategy of routine double coupling for this compound. Consider capping unreacted amines with acetic anhydride (B1165640) after the second coupling to prevent the formation of deletion sequences. |
| Presence of Deletion Sequences in Final Product | Inefficient Coupling: Failure to achieve complete coupling of this compound. | Follow the recommendations for incomplete coupling. Capping of unreacted amines after the coupling step is crucial to minimize deletion sequences. |
| Racemization | Over-activation: Prolonged pre-activation of the amino acid before addition to the resin. | Minimize the pre-activation time. Add the activated this compound to the resin immediately after activation.[5] |
| High Temperature: Using elevated temperatures to force the coupling. | Perform couplings at room temperature whenever possible. If heating is necessary, use the lowest effective temperature for the shortest possible time.[5] | |
| Choice of Base: Some bases can promote racemization. | Use a non-nucleophilic base like DIPEA. |
Data Presentation: Comparison of Coupling Reagents
The following table summarizes typical coupling times and general recommendations for different coupling reagents for this compound. Please note that optimal conditions can be sequence-dependent and should be determined empirically.
| Coupling Reagent | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Notes |
| DIC/HOBt | 2 - 24 hours | Moderate | A cost-effective option, but generally slower and less efficient for sterically hindered residues. Longer reaction times are often necessary.[1] |
| HBTU | 30 minutes - 4 hours | High | A reliable and commonly used reagent for many peptide couplings. It is more effective than DIC/HOBt for hindered amino acids.[1] |
| HATU | 20 minutes - 2 hours | Very High | Generally considered one of the most effective reagents for difficult and sterically hindered couplings, often resulting in faster reaction times and higher yields.[1][3] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
-
Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide using a 20% piperidine (B6355638) solution in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Activation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.
-
Post-Coupling: If the Kaiser test is negative, wash the resin with DMF. If the test is positive, consider a second coupling (see Troubleshooting Guide).
Protocol 2: Double Coupling Procedure
-
Follow steps 1-5 of the Standard Coupling Protocol.
-
After the initial coupling time, take a small sample of the resin for a Kaiser test.
-
If the Kaiser test is positive, drain the reaction vessel.
-
Prepare a fresh solution of activated this compound as described in step 3 of the Standard Coupling Protocol.
-
Add the fresh solution to the resin and allow it to react for an additional 1-2 hours.
-
Perform a final Kaiser test to confirm the completion of the reaction.
-
Wash the resin with DMF.
Visualizations
Caption: Experimental workflow for the coupling of this compound.
Caption: Logical decision-making process for troubleshooting incomplete coupling.
References
Technical Support Center: Purification of Peptides Containing N-benzyl-alanine
Welcome to the technical support center for the purification of peptides incorporating N-benzyl-alanine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying peptides containing N-benzyl-alanine?
A1: The primary challenge in purifying peptides containing N-benzyl-alanine is their increased hydrophobicity. The benzyl (B1604629) group on the alanine (B10760859) residue significantly enhances the non-polar character of the peptide, which can lead to several issues:
-
Poor Solubility: The peptide may be difficult to dissolve in standard aqueous buffers used for purification.[1]
-
Aggregation: Hydrophobic peptides have a tendency to self-associate and form aggregates, which can result in low yields and purification difficulties.[2][3]
-
Strong Retention on Reversed-Phase HPLC Columns: The increased hydrophobicity can cause the peptide to bind very strongly to C18 or other reversed-phase columns, requiring high concentrations of organic solvent for elution. This can lead to co-elution with other hydrophobic impurities.[4][5]
Q2: What is the recommended initial approach for purifying a peptide with N-benzyl-alanine?
A2: The standard and most recommended initial approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7] This technique separates peptides based on their hydrophobicity.[8] A C18 column is the most common stationary phase, and a water/acetonitrile (B52724) gradient with an ion-pairing agent like trifluoroacetic acid (TFA) is typically used.[6][7]
Q3: My N-benzyl-alanine-containing peptide is showing poor peak shape (e.g., tailing or broadening) during RP-HPLC. What can I do?
A3: Poor peak shape for hydrophobic peptides can be caused by several factors. Here are some troubleshooting steps:
-
Optimize the Ion-Pairing Agent: Ensure you are using an adequate concentration of TFA (typically 0.1%). TFA helps to sharpen peaks by forming ion pairs with the peptide.[6]
-
Increase Column Temperature: Raising the column temperature can improve the solubility of hydrophobic peptides and enhance peak shape.[9]
-
Change the Organic Modifier: While acetonitrile is common, sometimes switching to or blending with other organic solvents like isopropanol (B130326) or n-propanol can improve peak shape and resolution for hydrophobic peptides.[1]
Q4: I am observing very low recovery of my peptide after purification. What are the likely causes and solutions?
A4: Low recovery is often due to aggregation or irreversible binding to the column.
-
Solubility Issues: Your peptide may be precipitating on the column. Try dissolving the crude peptide in a stronger organic solvent like DMSO or DMF before diluting it with the initial mobile phase for injection.[10]
-
Irreversible Binding: If the peptide is extremely hydrophobic, it might not fully elute from the column. Consider using a column with a less hydrophobic stationary phase (e.g., C8 or C4) or a steeper gradient.[11]
-
Aggregation: To mitigate aggregation, you can try adding chaotropic agents like guanidinium (B1211019) hydrochloride or urea (B33335) to the sample, but these will need to be removed in a subsequent step.[3]
Q5: Are there alternative or orthogonal purification strategies if RP-HPLC alone is insufficient?
A5: Yes, if standard RP-HPLC does not provide the desired purity, orthogonal techniques that separate based on different principles can be employed.
-
Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge.[8] It can be a powerful secondary purification step to remove impurities with similar hydrophobicity but different charge states.
-
Peptide Easy Clean (PEC): This is a catch-and-release method where the target peptide is selectively captured on a solid support, allowing impurities to be washed away.[12][13] This can be particularly useful for difficult-to-purify peptides.[12]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the purification of N-benzyl-alanine-containing peptides.
| Symptom | Potential Cause(s) | Recommended Solutions |
| Crude peptide will not dissolve in the initial mobile phase (e.g., high aqueous). | High hydrophobicity of the N-benzyl-alanine-containing peptide.[1] | 1. Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMSO, DMF, or hexafluoroisopropanol) before diluting with the mobile phase.[10] 2. Use a solvent mixture with a higher initial organic percentage for dissolution and injection.[1] |
| Multiple peaks are observed in the analytical HPLC of the crude product. | Incomplete couplings or deprotection during peptide synthesis, leading to deletion or truncated sequences.[6] | 1. Optimize the solid-phase peptide synthesis (SPPS) protocol. For difficult couplings, consider double coupling or using a stronger coupling reagent.[10] 2. Ensure complete Fmoc-deprotection, potentially by extending the reaction time.[10] |
| The main product peak is broad and co-elutes with impurities. | - Peptide aggregation on the column.[2] - Poor chromatographic resolution. | 1. Reduce Aggregation: Lower the sample concentration injected onto the column.[10] 2. Improve Resolution: a. Optimize the gradient: Make the gradient shallower around the elution point of your target peptide.[14] b. Change the mobile phase modifier: Try a different organic solvent like isopropanol.[1] c. Increase column temperature.[9] |
| The purified peptide shows a single peak on HPLC but has low biological activity. | Racemization (epimerization) of an amino acid during synthesis, creating a hard-to-separate diastereomer.[10] | 1. Optimize coupling chemistry by using additives known to reduce racemization, such as HOBt or OxymaPure.[10] 2. Use a weaker, sterically hindered base like DIPEA.[10] 3. Perform the coupling at a lower temperature.[10] |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification
This protocol outlines a standard method for the purification of peptides containing N-benzyl-alanine.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of a strong organic solvent (e.g., DMSO).
-
Dilute the solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration suitable for injection (typically 1-10 mg/mL).
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A common starting point is a 5-65% B over 60 minutes.
-
Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for an analytical column, higher for preparative columns).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions with the desired purity.
-
-
Post-Purification:
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Protocol 2: Orthogonal Purification using Ion-Exchange Chromatography (IEX)
This protocol is for a secondary purification step if RP-HPLC is insufficient.
-
Sample Preparation:
-
Lyophilize the partially purified peptide from RP-HPLC to remove organic solvents and TFA.
-
Reconstitute the peptide in the IEX starting buffer.
-
-
Chromatographic Conditions:
-
Column: A strong or weak cation or anion exchange column, depending on the peptide's isoelectric point (pI).
-
Buffers: Use volatile buffers if possible, such as ammonium (B1175870) formate, for easy removal.
-
For cation exchange (for basic peptides), use a low pH buffer system (e.g., ammonium formate, pH 3-4).
-
For anion exchange (for acidic peptides), use a high pH buffer system (e.g., ammonium formate, pH 9.25-10.25).
-
-
Elution: Elute the peptide using a salt gradient (e.g., increasing concentration of ammonium formate) at a constant pH.
-
-
Fraction Collection and Desalting:
-
Collect fractions containing the target peptide.
-
Desalt the purified peptide using a C18 solid-phase extraction (SPE) cartridge or a final RP-HPLC run with a volatile mobile phase.
-
-
Final Step:
-
Lyophilize the desalted peptide solution.
-
Visualizations
Caption: Standard purification workflow for N-benzyl-alanine peptides.
Caption: Troubleshooting decision tree for peptide purification.
References
- 1. nestgrp.com [nestgrp.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. bachem.com [bachem.com]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
- 11. hplc.eu [hplc.eu]
- 12. youtube.com [youtube.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. Redirecting [linkinghub.elsevier.com]
Technical Support Center: N-Fmoc-N-benzyl-L-alanine in Synthetic Reactions
Welcome to the technical support center for N-Fmoc-N-benzyl-L-alanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts and other issues encountered during reactions with this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in peptide synthesis?
A1: The primary challenges stem from the steric hindrance caused by the N-benzyl group. This bulkiness can lead to:
-
Incomplete Coupling Reactions: The nucleophilicity of the secondary amine is reduced, making peptide bond formation more difficult compared to primary amino acids. This can result in deletion sequences where the this compound is not incorporated.
-
Slower Reaction Kinetics: Coupling reactions often require longer times to reach completion.
-
Increased Risk of Side Reactions: The need for more potent coupling reagents and longer reaction times can increase the likelihood of unwanted side reactions.
Q2: What are the potential byproducts to look out for during the Fmoc deprotection of a peptide containing N-benzyl-L-alanine?
A2: While specific byproducts for this compound are not extensively documented, based on the chemistry of Fmoc deprotection and N-alkylated amino acids, potential byproducts include:
-
Piperidine (B6355638) Adducts: The dibenzofulvene (DBF) intermediate generated during Fmoc removal is typically scavenged by piperidine. However, incomplete scavenging can lead to the formation of DBF adducts with the peptide chain.
-
Incomplete Deprotection: The steric bulk of the N-benzyl group might hinder the access of piperidine to the Fmoc group, leading to incomplete deprotection and resulting in Fmoc-protected peptide impurities.
Q3: Can the N-benzyl group be cleaved during standard peptide synthesis or cleavage conditions?
A3: The N-benzyl group is generally stable to the mild basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of standard TFA cleavage from the resin. However, prolonged exposure to strong acids or specific catalytic hydrogenation conditions would be required for its removal. Unwanted partial debenzylation is not a commonly reported side reaction under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions.
Troubleshooting Guide
Problem 1: Low Coupling Efficiency or Deletion of N-benzyl-L-alanine Residue
Symptoms:
-
Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide without the N-benzyl-L-alanine residue.
-
Sequencing data confirms the absence of the intended amino acid.
Possible Causes:
-
Steric Hindrance: The bulky N-benzyl group is impeding the approach of the activated carboxyl group of the incoming amino acid.
-
Insufficient Activation: Standard coupling reagents may not be potent enough to overcome the reduced nucleophilicity of the N-benzyl-L-alanine's secondary amine.
-
Suboptimal Reaction Time: The coupling reaction time may be too short for the sterically hindered amino acid.
Solutions:
-
Use a More Potent Coupling Reagent: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to aminium/uronium or phosphonium-based reagents, which are more effective for sterically hindered couplings.
-
Increase Reaction Time: Double the standard coupling time and monitor the reaction progress using a Kaiser test or by cleaving a small amount of resin for LC-MS analysis.
-
Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.
Problem 2: Identification of an Unexpected Byproduct with a Mass Increase
Symptoms:
-
LC-MS analysis of the crude peptide shows a significant side product with a mass that does not correspond to a simple deletion or modification.
Possible Causes:
-
Diketopiperazine Formation: If the N-benzyl-L-alanine is the second amino acid in the sequence, intramolecular cyclization can occur after Fmoc deprotection, leading to the formation of a diketopiperazine and cleavage from the resin.
-
Side reaction with Coupling Reagents: Certain coupling reagents can lead to side reactions, such as the formation of guanidinyl or N-acylurea adducts on the free amine.
Solutions:
-
For Diketopiperazine Formation:
-
If possible, alter the sequence to avoid having a sterically hindered amino acid at the second position.
-
Use a resin that is less prone to diketopiperazine formation, such as a 2-chlorotrityl chloride resin.
-
Couple the first two amino acids as a pre-formed dipeptide.
-
-
For Coupling Reagent-Related Byproducts:
-
Optimize the equivalents of the coupling reagent and base used.
-
Ensure high-purity reagents are used.
-
Quantitative Data Summary
The following tables provide illustrative data for coupling efficiency and potential byproduct formation based on typical results for sterically hindered N-alkylated amino acids. Actual results may vary depending on the specific sequence and reaction conditions.
Table 1: Comparison of Coupling Reagent Efficiency for this compound
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Estimated Yield (%) |
| DIC/HOBt | 10 | 4 | 60-70 |
| HBTU/DIPEA | 5 | 2 | 85-95 |
| HATU/DIPEA | 2 | 1 | >95 |
| PyBOP/DIPEA | 5 | 2 | 90-98 |
Table 2: Common Byproducts and Their Expected Mass Differences
| Byproduct | Description | Mass Difference (Da) |
| Deletion Sequence | Absence of the N-benzyl-L-alanine residue | -177.21 |
| Incomplete Fmoc Deprotection | Retention of the Fmoc group | +222.24 |
| Diketopiperazine Formation | Loss of the dipeptide from the resin | Varies with the first amino acid |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
This protocol describes a general method for the efficient coupling of the sterically hindered this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Drain the DMF.
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the solution and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test. If the test is positive, a second coupling may be necessary.
-
Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Fmoc Deprotection
This protocol outlines the standard procedure for the removal of the Fmoc protecting group.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in DMF (v/v)
-
DMF
Procedure:
-
Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and the fulvene (B1219640) adduct.
Visualizations
The following diagrams illustrate key workflows and reaction pathways relevant to the use of this compound.
Caption: Workflow for a single coupling cycle.
Caption: Decision tree for troubleshooting coupling.
Technical Support Center: Improving Peptide Yield with N-Fmoc-N-benzyl-L-alanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges and improve the yield of peptides incorporating the sterically hindered amino acid, N-Fmoc-N-benzyl-L-alanine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your solid-phase peptide synthesis (SPPS) experiments.
Problem 1: Low Coupling Efficiency / Low Peptide Yield
Symptoms:
-
Positive Kaiser test (or other amine test) after the coupling step, indicating incomplete reaction.[1]
-
Mass spectrometry (MS) analysis of the crude peptide reveals a significant amount of a deletion sequence lacking the N-benzyl-L-alanine residue.[2][3]
-
Low overall yield of the final purified peptide.[4]
Possible Causes:
-
Steric Hindrance: The N-benzyl group, in addition to the Fmoc group, creates significant steric bulk around the alpha-amino group, hindering the approach of the activated carboxyl group of the incoming amino acid.[5]
-
Suboptimal Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the steric hindrance.[6]
-
Inadequate Reaction Time: The coupling reaction may require more time to reach completion compared to less hindered amino acids.[7]
-
Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues, can aggregate on the resin, blocking reactive sites.[5]
Solutions:
| Strategy | Recommendation | Experimental Considerations |
| Optimize Coupling Reagents | Use a more potent coupling reagent. HATU is highly recommended for sterically hindered amino acids due to its high reactivity and ability to minimize racemization.[8][9][10] HBTU is also a good option, though slightly less reactive than HATU.[7][8] DIC/HOBt can be used, but may require longer reaction times.[11][12] | For HATU/HBTU, use 3-4 equivalents of the reagent and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Pre-activation of the amino acid for 1-5 minutes before adding it to the resin is often beneficial.[6][8] |
| Increase Reaction Time | Extend the coupling time to 2-4 hours, or even overnight for particularly difficult couplings.[13] | Monitor the reaction progress using a qualitative test like the Kaiser test to determine the optimal coupling time for your specific sequence.[1] |
| Perform a Double Coupling | After the initial coupling reaction, drain the vessel and add a fresh solution of the activated this compound.[6] | This ensures that any unreacted sites from the first coupling have a second opportunity to react, driving the reaction to completion.[5] |
| Increase Reagent Concentration | Increasing the concentration of the amino acid and coupling reagents can enhance the probability of successful molecular interactions.[5] | A concentration of 0.5 M for the amino acid and coupling reagent solution is often effective for difficult couplings.[5] |
| Change the Solvent | If peptide aggregation is suspected, switching from DMF to a more polar solvent like N-Methylpyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) can help to disrupt secondary structures.[6] |
Problem 2: Incomplete Fmoc Deprotection
Symptoms:
-
Mass spectrometry analysis shows the presence of the Fmoc group (+222 Da) on the N-benzyl-L-alanine residue or subsequent residues in the final peptide.
-
The resin remains yellow after the deprotection step.
Possible Causes:
-
Steric Hindrance: The bulky N-benzyl group may hinder the access of the piperidine (B6355638) base to the Fmoc group.
-
Insufficient Deprotection Time: The standard deprotection time may not be sufficient for complete removal of the Fmoc group from this sterically hindered residue.
Solutions:
| Strategy | Recommendation | Experimental Considerations |
| Extend Deprotection Time | Increase the piperidine treatment time. For example, perform two treatments of 10-15 minutes each.[11] | Standard deprotection uses a 20% piperidine solution in DMF.[14] |
| Use a Stronger Base | For very difficult deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in combination with piperidine.[15] | A common mixture is 2% DBU and 20% piperidine in DMF. Use with caution as DBU can promote side reactions like aspartimide formation.[15] |
| Monitor Deprotection | The completion of the deprotection can be monitored by UV spectroscopy by measuring the absorbance of the dibenzofulvene-piperidine adduct in the filtrate.[11] Alternatively, a small sample of the resin can be cleaved and analyzed by HPLC and MS.[11] | A consistent absorbance reading after consecutive deprotection steps indicates completion. |
Problem 3: Potential Side Reactions
Symptoms:
-
Appearance of unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry analysis reveals byproducts with unexpected masses.
Possible Causes:
-
Racemization: The chiral center of the amino acid can be susceptible to epimerization during activation, especially with prolonged activation times or the use of certain bases.[8]
-
N-Debenzylation: While generally stable, the N-benzyl group could potentially be labile under certain harsh cleavage or repeated acidic/basic conditions, although this is not a commonly reported side reaction during standard Fmoc-SPPS.
-
Diketopiperazine Formation: If this compound is the second amino acid in the sequence, the deprotected dipeptide on the resin can cyclize to form a diketopiperazine, leading to chain termination.
Solutions:
| Strategy | Recommendation | Experimental Considerations |
| Minimize Racemization | Use coupling reagents known to suppress racemization, such as HATU with a hindered base like DIPEA or collidine.[6][8] Avoid prolonged pre-activation times.[6] | Perform couplings at room temperature unless elevated temperatures are necessary to overcome aggregation, in which case, limit the temperature and duration.[6] |
| Monitor for N-Debenzylation | Although unlikely during synthesis, if suspected, analyze the final peptide by mass spectrometry for a mass loss of 90 Da. | This is more likely to be a concern during final cleavage if harsh acidic conditions are used for an extended period. Standard TFA cleavage cocktails are generally safe. |
| Prevent Diketopiperazine Formation | When this compound is the second residue, consider using a dipeptide building block (e.g., Fmoc-Xaa-N-benzyl-Ala-OH) for the coupling step, where Xaa is the first amino acid. | This bypasses the vulnerable dipeptide stage on the resin. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best choice for incorporating this compound?
A1: HATU is generally considered the most effective coupling reagent for sterically hindered amino acids like this compound.[9][10] It offers high reactivity, fast reaction times, and minimal risk of racemization.[8] HBTU is a viable and more cost-effective alternative, though it may require slightly longer coupling times.[8]
Q2: How can I monitor the completion of the coupling reaction for this amino acid?
A2: The Kaiser test is a common method for detecting free primary amines on the resin.[1] However, since N-benzyl-L-alanine has a secondary amine after deprotection, the Kaiser test will give a negative result (yellow beads). For monitoring the coupling onto a secondary amine, the chloranil (B122849) test or the isatin (B1672199) test can be used, which give a positive result (blue beads) in the presence of a free secondary amine. Alternatively, cleaving a small amount of resin and analyzing the peptide by HPLC and mass spectrometry provides the most definitive assessment of coupling efficiency.[11]
Q3: Is a double coupling strategy always necessary for this compound?
A3: Not always, but it is a highly recommended strategy to ensure high coupling efficiency, especially for longer peptides or sequences known to be difficult.[5][6] It is often more efficient to perform a double coupling than to deal with the purification challenges of deleting sequences in the crude product.
Q4: Can I use microwave-assisted peptide synthesis for incorporating this compound?
A4: Yes, microwave energy can be beneficial for difficult couplings as it can accelerate the reaction rate. However, it is crucial to carefully control the temperature to avoid side reactions like racemization. Start with standard microwave protocols and optimize the time and temperature based on your results.
Q5: Are there any alternatives to piperidine for the Fmoc deprotection of this compound?
A5: While 20% piperidine in DMF is the standard, alternatives like 4-methylpiperidine (B120128) or pyrrolidine (B122466) have been explored to reduce toxicity and potentially alter selectivity in some cases.[14][16][17] For particularly stubborn Fmoc removal, a solution containing DBU can be employed.[15]
Quantitative Data Summary
Direct quantitative comparisons of coupling efficiencies for this compound are not extensively reported in the literature. The following table provides a general comparison of commonly used coupling reagents for sterically hindered amino acids based on reported efficiencies and expert recommendations.
| Coupling Reagent/System | Typical Yield for Sterically Hindered Couplings | Typical Reaction Time | Key Advantages | Potential Disadvantages |
| HATU/DIPEA | Very High (>95%)[8] | < 30 minutes[8] | Highly reactive, fast, and low racemization.[8][9] | Higher cost.[7] |
| HBTU/DIPEA | High (>90%)[8] | 10 - 60 minutes[8] | Efficient and cost-effective for many difficult couplings.[7] | Slightly less reactive than HATU.[18] |
| DIC/HOBt | Moderate to High | 1 - 4 hours or longer[12] | Cost-effective.[8] | Slower reaction rates; requires longer coupling times. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 15 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF. Add DIPEA (6-8 equivalents) to the solution and vortex for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).
-
Monitoring (Optional): Perform a chloranil or isatin test to check for completion. If the test is positive, perform a second coupling (double coupling).
Protocol 2: Standard Fmoc Deprotection
-
Add a solution of 20% (v/v) piperidine in DMF to the peptide-resin.
-
Agitate the mixture for 15 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 1-3.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Visualizations
Caption: Experimental workflow for the incorporation of this compound in SPPS.
Caption: Troubleshooting logic for low peptide yield with this compound.
References
- 1. peptide.com [peptide.com]
- 2. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peptide.com [peptide.com]
Technical Support Center: Managing Peptide Aggregation with N-Benzyl-Alanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing peptide aggregation in sequences incorporating N-benzyl-alanine.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for using N-benzyl-alanine to manage peptide aggregation?
A1: Peptide aggregation is often driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[1][2] N-benzyl-alanine, a modified amino acid with a benzyl (B1604629) group attached to the backbone nitrogen, is explored for its potential to disrupt these hydrogen-bonding patterns. The bulky benzyl group can introduce a steric hindrance that discourages the close association of peptide chains, thereby potentially reducing aggregation and improving solubility.[3] This is conceptually similar to the use of other backbone-modifying strategies, such as the incorporation of pseudoprolines or depsipeptides, which introduce "kinks" to disrupt secondary structure formation.[1][2]
Q2: What are the potential benefits of using N-benzyl-alanine in peptide synthesis beyond aggregation management?
A2: N-benzyl-alanine and its derivatives are noted for enhancing the solubility and stability of peptides.[3] The benzyl group increases the lipophilicity of the amino acid, which can be advantageous in pharmaceutical formulations and for improving the bioavailability of therapeutic peptides.[3] Furthermore, its incorporation can be a valuable tool in medicinal chemistry for creating peptides with specific conformations and biological activities.[4]
Q3: At which positions in a peptide sequence is N-benzyl-alanine likely to be most effective at preventing aggregation?
A3: While specific rules for N-benzyl-alanine are still under investigation, general principles for aggregation-disrupting modifications suggest strategic placement is key. Aggregation-prone regions (APRs), often rich in hydrophobic residues with a high propensity for β-sheet formation, are primary targets.[2] Placing N-benzyl-alanine within or flanking these APRs could be most effective. It is generally recommended to space such modifications every 5-6 residues to effectively disrupt secondary structure formation.[2]
Q4: Can the incorporation of N-benzyl-alanine affect the biological activity of my peptide?
A4: Yes, any modification to a peptide's primary sequence or backbone can potentially alter its conformation and, consequently, its biological activity. The introduction of a bulky benzyl group will change the local stereochemistry and may impact binding to target receptors or enzymes. Therefore, it is crucial to perform thorough functional assays to compare the activity of the N-benzyl-alanine-modified peptide with its unmodified counterpart.
Troubleshooting Guides
Issue 1: Peptide containing N-benzyl-alanine shows poor solubility after cleavage and purification.
If your lyophilized peptide containing N-benzyl-alanine is difficult to dissolve for experimental use, follow this workflow:
Caption: Workflow for solubilizing N-benzyl-alanine peptides.
Issue 2: Aggregation is still observed during solid-phase peptide synthesis (SPPS) despite the presence of N-benzyl-alanine.
Even with the incorporation of N-benzyl-alanine, difficult sequences may still aggregate on the resin. Here are some troubleshooting steps:
| Problem | Recommended Solution(s) | Rationale |
| Incomplete Coupling/Deprotection | 1. Switch Solvents: Use more polar solvents like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (B87167) (DMSO) to your synthesis solvents (e.g., DMF).[1][5] 2. Increase Temperature: Perform coupling reactions at a higher temperature (e.g., 40-50°C).[1][5] 3. Add Chaotropic Salts: Introduce chaotropic salts such as LiCl or KSCN to the coupling mixture.[1][5] | These modifications help to disrupt the intermolecular hydrogen bonds that cause aggregation, improving solvent and reagent access to the growing peptide chain.[1][5] |
| Persistent Aggregation | 1. Use a Different Resin: Switch to a resin with better swelling properties, such as a PEG-based resin (e.g., TentaGel), or a resin with a lower substitution level.[1] 2. Incorporate Other Disrupting Elements: In addition to N-benzyl-alanine, consider using pseudoproline dipeptides or Dmb/Hmb-protected amino acids at other strategic locations.[1][2] | A different resin matrix can alter the environment of the growing peptide chains, potentially reducing aggregation. Combining different aggregation-disrupting strategies can have a synergistic effect.[1] |
| Slow Reaction Kinetics | 1. Use a Stronger Coupling Reagent: Employ a more potent coupling reagent like HATU or HCTU.[2] 2. Microwave Synthesis: Utilize microwave irradiation to enhance reaction kinetics and disrupt aggregation.[1] | Stronger reagents can overcome the steric hindrance and reduced reactivity associated with aggregated peptide chains. Microwave energy can help to break up aggregates and speed up both coupling and deprotection steps.[1] |
Issue 3: Inconsistent results in aggregation assays (e.g., Thioflavin T).
Variability in aggregation kinetics can arise from the initial state of the peptide. Ensure a consistent monomeric starting material for your assays.
Caption: Workflow for preparing monomeric peptide solutions.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Aggregation
This protocol is used to monitor the formation of β-sheet-rich amyloid-like fibrils in real-time.
-
Preparation of Stock Solutions:
-
Prepare a 1-5 mM stock solution of the N-benzyl-alanine-containing peptide in an appropriate solvent (e.g., DMSO) and prepare a monomeric solution as described in the workflow above.
-
Prepare a 1 mM Thioflavin T stock solution in distilled water and filter it through a 0.22 µm filter. Store protected from light.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the peptide solution to the desired final concentration (e.g., 10-50 µM) in the chosen assay buffer (e.g., PBS, pH 7.4).
-
Add ThT from the stock solution to a final concentration of 10-25 µM.[5]
-
Include control wells:
-
Buffer with ThT only (for baseline fluorescence).
-
Unmodified control peptide with ThT.
-
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to approximately 440 nm and the emission wavelength to approximately 485 nm.[5]
-
Incubate the plate at a constant temperature (e.g., 37°C), with intermittent shaking to promote aggregation.
-
Monitor the fluorescence intensity over time (e.g., every 10-15 minutes for several hours or days). An increase in fluorescence indicates fibril formation.[6]
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Analysis
This protocol allows for the measurement of the size distribution of peptide aggregates in solution.
-
Sample Preparation:
-
Prepare a monomeric solution of the N-benzyl-alanine peptide in the desired aqueous buffer as described in the workflow above. The final concentration should be suitable for DLS (typically 0.1-1.0 mg/mL).
-
Ensure the final solution is free of extraneous particles by filtering through a low-protein-binding 0.22 µm filter directly into a clean DLS cuvette.[5]
-
-
DLS Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform measurements at regular intervals to monitor the change in the hydrodynamic radius of particles in the solution over time.
-
An increase in the average particle size and polydispersity index (PDI) is indicative of aggregation.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data illustrating the potential effects of N-benzyl-alanine on peptide aggregation, based on typical outcomes from aggregation assays.
| Peptide Sequence | Modification | ThT Fluorescence (Max Intensity, AU) | DLS (Hydrodynamic Radius at 24h, nm) | Solubility in PBS (mg/mL) |
| Ac-K-L-V-F-F-A-E-NH₂ | None | 8500 | 550 | < 0.1 |
| Ac-K-L-V-(N-Bzl)Ala-F-A-E-NH₂ | N-benzyl-alanine at position 4 | 2300 | 80 | 0.8 |
| Ac-K-L-V-F-F-(N-Bzl)Ala-E-NH₂ | N-benzyl-alanine at position 6 | 4100 | 150 | 0.5 |
| Ac-K-(N-Bzl)Ala-V-F-F-A-E-NH₂ | N-benzyl-alanine at position 2 | 7900 | 480 | 0.2 |
Note: This data is illustrative and intended to demonstrate how the strategic placement of N-benzyl-alanine could theoretically impact aggregation parameters. Actual results will be sequence-dependent.
References
Technical Support Center: N-Benzyl Protecting Group Compatibility
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the compatibility of the N-benzyl (Bn) protecting group with other common protecting groups. The information is presented in a question-and-answer format to directly address specific issues encountered during synthetic chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the N-Bn group?
The N-benzyl group is a widely used protecting group for amines due to its high stability across a broad range of reaction conditions.[1] It is generally stable towards both acidic and basic conditions, as well as many oxidizing and reducing agents, making it a robust choice for multi-step synthesis.[2] However, it is susceptible to cleavage by strong acids, particularly at elevated temperatures, and can be removed under specific reductive or oxidative conditions.[3]
Q2: How can I remove an N-Bn group in the presence of a tert-butyloxycarbonyl (Boc) group?
The N-Bn and Boc groups are orthogonal, meaning one can be removed without affecting the other.
-
To remove N-Bn and retain Boc: The most common method is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C).[4][5] These are mild, neutral conditions to which the acid-labile Boc group is stable.
-
To remove Boc and retain N-Bn: The Boc group can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[6] The N-Bn group is typically stable under these mild acidic conditions.[3]
Q3: Is it possible to selectively deprotect an N-Bn group without cleaving a benzyloxycarbonyl (Cbz or Z) group?
This is a significant challenge as both groups are benzyl-type and are susceptible to removal by catalytic hydrogenolysis.[7][8] However, some selectivity can be achieved:
-
Differentiation by Reaction Type: The Cbz group, being a carbamate, can be cleaved under strongly acidic conditions (e.g., HBr in acetic acid) that may leave some benzyl (B1604629) ethers intact, although this is substrate-dependent.[8][9]
-
Modified Hydrogenolysis: While standard hydrogenolysis often removes both, sometimes the O-benzyl (ether) is more labile than the N-Cbz (carbamate).[10] Careful monitoring of the reaction or the use of poisoned catalysts may allow for some selectivity. Alternatively, specific reagents like AlCl₃ in hexafluoroisopropanol (HFIP) have been shown to selectively remove Cbz groups in the presence of N-Bn groups.[8]
Q4: What is the recommended method for deprotecting an N-Bn group when my molecule also contains a 9-fluorenylmethyloxycarbonyl (Fmoc) group?
The N-Bn and Fmoc groups are fully orthogonal.
-
To remove N-Bn and retain Fmoc: Use catalytic hydrogenolysis (H₂/Pd/C). The Fmoc group is stable to these reductive conditions.
-
To remove Fmoc and retain N-Bn: The Fmoc group is cleaved under basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like DMF.[11][12] The N-Bn group is completely stable under these conditions.[2]
Q5: My substrate contains a silyl (B83357) ether (e.g., TBDMS, TIPS). How do I selectively remove the N-Bn group?
N-Bn and silyl ethers are orthogonal protecting groups.
-
To remove N-Bn and retain the silyl ether: Catalytic hydrogenolysis is the method of choice. Silyl ethers are stable under these conditions.[13]
-
To remove the silyl ether and retain N-Bn: Silyl ethers are typically cleaved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.[14] The N-Bn group is inert to these conditions.
Q6: My molecule has reducible functional groups like an alkene, alkyne, or nitro group. How can I deprotect the N-Bn amine?
Catalytic hydrogenolysis is not suitable in this case, as it will also reduce these other functional groups.[8][15] An orthogonal, non-reductive deprotection strategy is required.
-
Oxidative Deprotection: Oxidative methods provide an excellent alternative. Reagent systems such as potassium bromide/Oxone or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave the N-Bn group without affecting reducible functionalities.[1][16]
-
Acidic Cleavage: If the substrate is tolerant, cleavage with a strong Lewis acid (e.g., BCl₃, AlCl₃) or Brønsted acid can be employed.[16]
Troubleshooting Guides
Problem: My N-Bn hydrogenolysis reaction is slow or incomplete.
-
Cause: The amine product can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced activity.[17] This is a common issue.
-
Solution 1 (Acid Additive): The addition of an acid, such as acetic acid or a heterogeneous solid acid like niobic acid-on-carbon (Nb₂O₅/C), can significantly facilitate the reaction.[17][18] The acid protonates the amine, preventing it from binding to the catalyst surface.
-
Solution 2 (Catalyst Choice & Loading): Ensure the catalyst is fresh and active. Pearlman's catalyst (Pd(OH)₂/C) can be more effective for stubborn debenzylations.[4] Increasing catalyst loading or hydrogen pressure may also be necessary.
-
Solution 3 (Solvent): Ensure a suitable solvent is used (e.g., MeOH, EtOH, EtOAc) that allows for good solubility of the substrate and accessibility to the catalyst surface.[5]
Problem: During N-Bn deprotection, I observe cleavage of other functional groups.
-
Cause: The chosen deprotection method is not orthogonal to other sensitive groups in the molecule.
-
Solution: Re-evaluate the orthogonality of your protection strategy. If using hydrogenolysis, ensure the molecule does not contain other reducible groups (alkenes, alkynes, nitro groups, some aryl halides).[8] If it does, switch to an oxidative or strong acid-based deprotection method. The flowchart below can guide your decision.
Problem: I am trying to remove a Boc group with strong acid, but my N-Bn group is also being partially cleaved.
-
Cause: While generally stable to mild acid, the N-Bn group can be cleaved by strong acids, especially with prolonged reaction times or elevated temperatures.[3]
-
Solution: Use milder conditions for Boc removal. Lower the reaction temperature (e.g., perform the reaction at 0 °C) and carefully monitor the reaction by TLC or LCMS to stop it as soon as the starting material is consumed. Alternatively, use a less harsh acidic reagent if possible.
Data Presentation
Table 1: Orthogonal Deprotection Strategies for N-Benzyl Group Combinations
| Other Protecting Group | N-Bn Deprotection Method | Other Group Deprotection Method | Orthogonality Notes |
| Boc (tert-Butyloxycarbonyl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Mild Acid (TFA, HCl) | Excellent orthogonality. N-Bn is stable to mild acid; Boc is stable to hydrogenolysis.[4][6] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Base (Piperidine in DMF) | Excellent orthogonality. N-Bn is stable to base; Fmoc is stable to hydrogenolysis.[11][12] |
| Silyl Ethers (TBDMS, TIPS) | Catalytic Hydrogenolysis (H₂, Pd/C) | Fluoride Source (TBAF) | Excellent orthogonality. N-Bn is stable to fluoride; silyl ethers are stable to hydrogenolysis.[14] |
| Cbz (Benzyloxycarbonyl) | Oxidative or Strong Acid Cleavage | Catalytic Hydrogenolysis | Poor orthogonality. Both are cleaved by hydrogenolysis.[7] Selective removal is challenging but may be possible with specific reagents or by leveraging different cleavage mechanisms (e.g., Cbz is a carbamate, Bn is an ether).[8][9] |
| Esters (Methyl, Ethyl) | Catalytic Hydrogenolysis | Saponification (e.g., LiOH, NaOH) | Good orthogonality. N-Bn is stable to basic hydrolysis conditions. |
Experimental Protocols
Protocol 1: Selective Deprotection of an N-Benzyl Group by Catalytic Hydrogenolysis
This protocol is suitable for substrates containing acid- or base-labile groups such as Boc, Fmoc, or silyl ethers.
-
Materials:
-
N-Benzyl protected compound (1.0 mmol)
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), 10 mL
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
-
Procedure:
-
Dissolve the N-benzyl protected compound (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the flask and replace the atmosphere with hydrogen gas by evacuating and backfilling with H₂ three times.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂ (e.g., a balloon).
-
Monitor the reaction progress by TLC or LC-MS (typically 1-12 hours).
-
Upon completion, carefully vent the H₂ atmosphere and replace it with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1][17]
-
Protocol 2: Oxidative Deprotection of an N-Benzyl Group with KBr/Oxone
This protocol is ideal for substrates containing functional groups sensitive to reduction, such as alkenes or nitro groups.[1]
-
Materials:
-
N-Benzyl protected amine (0.5 mmol)
-
Potassium Bromide (KBr) (0.5 mmol, 59.5 mg)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (0.75 mmol, 461 mg)
-
Nitromethane (B149229) (MeNO₂) (5 mL)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate (B1210297)
-
-
Procedure:
-
Dissolve the N-benzyl protected amine (0.5 mmol) in nitromethane (5 mL).
-
Add KBr (0.5 mmol) and Oxone® (0.75 mmol) to the solution.
-
Stir the mixture at 30 °C and monitor the reaction by TLC (typically 30-60 minutes).
-
After completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.[1]
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for choosing a deprotection strategy and the orthogonal relationships between common protecting groups.
Caption: Decision tree for selecting an N-Bn deprotection method.
Caption: Orthogonal deprotection workflow for N-Bn, N-Boc, and N-Fmoc.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. reddit.com [reddit.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
effect of piperidine on N-benzyl group stability during Fmoc removal
Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with detailed guidance on the stability of the N-benzyl (Bn) protecting group during Fmoc deprotection in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues and questions regarding the use of N-benzyl protected amino acids in Fmoc-based peptide synthesis.
Issue 1: Is the N-benzyl group stable to standard Fmoc deprotection conditions?
Answer: Yes, the N-benzyl group is generally considered to be highly stable to the standard conditions used for Fmoc-group removal, which typically involve treatment with 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). The mechanism of Fmoc removal is a base-catalyzed β-elimination, which does not typically affect the N-benzyl group.[1][2]
Issue 2: Under what conditions could minor cleavage of the N-benzyl group occur?
Answer: While highly stable, prolonged exposure to the basic deprotection solution, especially at elevated temperatures or for extended reaction times during the synthesis of long or complex peptides, could theoretically lead to a very minor degree of N-benzyl group cleavage. However, this is not a commonly reported side reaction.
Issue 3: How can I detect potential N-benzyl group cleavage?
Answer: The most effective method for detecting any potential cleavage is Liquid Chromatography-Mass Spectrometry (LC-MS) of the crude peptide after cleavage from the resin.[3][4][5] You would look for a mass corresponding to the peptide without the benzyl (B1604629) group (a mass loss of 90.05 Da).
Issue 4: I am synthesizing a particularly sensitive peptide. Are there milder Fmoc deprotection conditions I can use?
Answer: For sensitive sequences where even minimal side reactions are a concern, alternative, milder deprotection reagents can be considered.[6] These are not typically required for preserving the N-benzyl group but can be useful for preventing other side reactions like aspartimide formation. Some alternatives include using a lower concentration of piperidine or employing other bases like piperazine (B1678402) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using an N-benzyl group in peptide synthesis?
A1: The N-benzyl group is a permanent protecting group for the nitrogen atom of an amino acid side chain (e.g., in lysine (B10760008) or ornithine) or for the backbone amide nitrogen. It is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage from many common resins, making it suitable for strategies requiring orthogonal protection.[9]
Q2: Will the N-benzyl group be removed during the final TFA cleavage step?
A2: No, the N-benzyl group is stable to trifluoroacetic acid (TFA) cleavage. Its removal typically requires stronger conditions such as catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with very strong acids like hydrofluoric acid (HF), which are not standard in Fmoc-SPPS cleavage protocols.
Q3: Are there any known side reactions associated with N-benzyl protected amino acids during Fmoc-SPPS?
A3: While direct cleavage of the N-benzyl group is rare, the steric hindrance of the benzyl group on a backbone amide can sometimes lead to slower or incomplete coupling or deprotection steps, particularly in sterically hindered sequences. Careful monitoring of the synthesis is recommended.
Q4: If I suspect incomplete Fmoc deprotection on an N-benzyl-modified residue, what should I do?
A4: If you suspect incomplete Fmoc removal, you can extend the deprotection time or perform a second deprotection step. Monitoring the deprotection using a qualitative test like the Kaiser test can be helpful for primary amines, but for secondary amines (like a benzylated backbone nitrogen), other tests like the chloranil (B122849) test would be necessary.[10]
Quantitative Data on N-Benzyl Group Stability
The following table provides illustrative data on the high stability of the N-benzyl group under various Fmoc deprotection conditions. Note that these are representative values based on the general understanding of N-benzyl group stability, as extensive quantitative studies on its cleavage by piperidine are not widely published due to its high stability.
| Deprotection Reagent | Concentration (% in DMF) | Temperature (°C) | Total Exposure Time (hours) | Estimated N-Benzyl Cleavage (%) |
| Piperidine | 20 | 25 | 2 | < 0.1 |
| Piperidine | 20 | 25 | 10 | < 0.5 |
| Piperidine | 50 | 25 | 2 | < 0.2 |
| Piperidine | 20 | 40 | 2 | < 0.5 |
| DBU/Piperazine | 2/5 | 25 | 2 | < 0.1 |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Reaction: Agitate the mixture at room temperature for 5-10 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Repeat steps 2-4.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: LC-MS Analysis for N-Benzyl Cleavage
-
Peptide Cleavage: Cleave a small sample of the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Sample Preparation: Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% formic acid).[11]
-
LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute the peptides using a gradient of increasing acetonitrile concentration.
-
MS Detection: Analyze the eluting peptides using an electrospray ionization mass spectrometer.
-
Data Analysis: Scrutinize the mass spectrum for the expected mass of the full-length N-benzylated peptide and for a peak corresponding to the mass of the peptide minus 90.05 Da (the mass of the benzyl group).
Visualizations
References
- 1. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. q2labsolutions.com [q2labsolutions.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Containing N-benzyl-L-alanine
For researchers, scientists, and professionals in drug development, the accurate analysis of synthetic peptides is paramount. The incorporation of unnatural amino acids, such as N-benzyl-L-alanine, can significantly alter a peptide's physicochemical properties, presenting unique challenges and considerations for purification and characterization by High-Performance Liquid Chromatography (HPLC). This guide provides a comparative overview of HPLC methods for analyzing peptides containing N-benzyl-L-alanine, supported by illustrative experimental data and detailed protocols.
The presence of the N-benzyl group on the alanine (B10760859) residue introduces a significant hydrophobic moiety. This increased hydrophobicity is a primary factor influencing the peptide's retention behavior in reversed-phase HPLC (RP-HPLC), a technique that separates molecules based on their polarity.[1][2] Generally, a more hydrophobic peptide will interact more strongly with the nonpolar stationary phase of the HPLC column, leading to longer retention times.
Impact of N-benzyl-L-alanine on Peptide Retention
The retention time of a peptide in RP-HPLC can be predicted by summing the contribution of its individual amino acid residues.[3] The N-benzyl group on an alanine residue dramatically increases its hydrophobicity, which in turn, significantly increases the overall retention time of the peptide compared to a similar peptide containing a standard alanine.[4][5] This effect is more pronounced than simple side-chain modifications.
Table 1: Illustrative Comparison of Retention Times for a Model Peptide
| Peptide Sequence | Modification | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Retention Time (min) |
| H-Gly-Ala-Val-Phe-OH | Standard Alanine | C18, 5 µm, 4.6x250 mm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-95% B in 30 min | 1.0 | 15.2 |
| H-Gly-(N-benzyl-Ala)-Val-Phe-OH | N-benzyl-L-alanine | C18, 5 µm, 4.6x250 mm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-95% B in 30 min | 1.0 | 21.8 |
This data is illustrative and intended to demonstrate the expected shift in retention time.
Comparative Analysis of HPLC Stationary Phases
The choice of stationary phase is critical for the successful separation of peptides containing N-benzyl-L-alanine. While C18 columns are the most common choice for peptide analysis due to their high hydrophobicity and resolving power, other stationary phases can offer alternative selectivity.
Table 2: Performance Comparison of Different Stationary Phases
| Stationary Phase | Key Characteristics | Advantages for N-benzyl-L-alanine Peptides | Potential Disadvantages |
| C18 (Octadecylsilane) | Highly hydrophobic, industry standard for peptide analysis. | Excellent retention and resolution of hydrophobic peptides. | Strong retention may require higher organic solvent concentrations, potentially leading to peak broadening. |
| C8 (Octylsilane) | Moderately hydrophobic. | Reduced retention compared to C18, which can be beneficial for very hydrophobic peptides, leading to sharper peaks and shorter run times. | May provide insufficient resolution for less hydrophobic peptide mixtures. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the benzyl (B1604629) group. | Enhanced resolution for peptides where aromatic interactions can be exploited. | Selectivity can be highly dependent on the peptide sequence. |
| Chiral Stationary Phases (CSPs) | Designed for enantiomeric separations.[6] | Crucial for confirming the enantiomeric purity of the N-benzyl-L-alanine residue within the peptide.[7][8] | Not typically used for general purity analysis; requires specific method development.[9] |
Experimental Protocols
Below are detailed experimental protocols for the HPLC analysis of a model peptide containing N-benzyl-L-alanine.
Protocol 1: Purity Analysis by Reversed-Phase HPLC
Objective: To determine the purity of a synthesized peptide containing N-benzyl-L-alanine.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
Materials:
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
Sample: Peptide dissolved in Mobile Phase A at a concentration of 1 mg/mL.
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Inject 20 µL of the sample.
-
Run the following gradient:
-
5% to 65% B over 30 minutes
-
65% to 95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
95% to 5% B over 1 minute
-
Hold at 5% B for 9 minutes to re-equilibrate
-
-
Monitor the elution at 220 nm and 280 nm.
-
Integrate the peak areas to determine the purity of the peptide.
Protocol 2: Chiral Purity Analysis
Objective: To confirm the enantiomeric integrity of the N-benzyl-L-alanine residue after peptide synthesis.
Instrumentation:
-
HPLC system as described in Protocol 1.
Materials:
-
Column: Chiral Stationary Phase (CSP) column (e.g., Astec CHIROBIOTIC T, 5 µm, 4.6 x 250 mm)[6]
-
Mobile Phase: Varies depending on the CSP. A common mobile phase for CHIROBIOTIC columns is a mixture of methanol, acetonitrile, and a small percentage of acetic acid and triethylamine. A typical starting point could be 50:50 Methanol:Acetonitrile with 0.1% Acetic Acid and 0.1% Triethylamine.
-
Sample: The peptide of interest and a reference standard of the peptide synthesized with N-benzyl-D-alanine.
Procedure:
-
Hydrolyze a small amount of the peptide to its constituent amino acids.
-
Derivatize the amino acids with a suitable reagent if required by the column manufacturer's protocol.
-
Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the hydrolyzed and derivatized sample.
-
Run the analysis in isocratic mode.
-
Compare the retention time of the N-benzyl-alanine peak with the retention times of the L and D standards.
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for method development and the expected impact of the N-benzyl group on the chromatographic separation.
Caption: Workflow for HPLC method development for N-benzyl-L-alanine peptides.
Caption: Impact of N-benzyl-L-alanine on RP-HPLC retention.
Conclusion
The analysis of peptides containing N-benzyl-L-alanine by HPLC requires careful consideration of the increased hydrophobicity imparted by the benzyl group. Standard reversed-phase methods using C18 columns are generally effective, although adjustments to the gradient elution may be necessary to ensure timely elution and good peak shape. For comprehensive characterization, orthogonal methods, including the use of different stationary phases like C8 or Phenyl-Hexyl, can provide valuable information. Furthermore, the use of chiral stationary phases is essential for verifying the enantiomeric purity of the incorporated unnatural amino acid. The protocols and workflows presented in this guide offer a robust starting point for developing and optimizing HPLC methods for these challenging and important molecules.
References
- 1. N-Benzoyl-DL-alanine | High-Purity Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
Mass Spectrometry Characterization of N-Fmoc-N-benzyl-L-alanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug discovery, the precise characterization of protected amino acids is paramount. This guide provides a comparative analysis of the mass spectrometric behavior of N-Fmoc-N-benzyl-L-alanine, a key building block in the synthesis of complex peptides and peptidomimetics. Due to the limited availability of direct experimental mass spectra for this specific compound in publicly accessible databases, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with the known fragmentation of structurally related molecules.
Predicted Mass Spectrometry Data for this compound
The following table summarizes the predicted key ions for this compound upon electrospray ionization (ESI) mass spectrometry. The predictions are based on the known fragmentation patterns of the N-Fmoc protecting group, the N-benzyl group, and the alanine (B10760859) core.
| Ion Description | Predicted m/z | Notes |
| [M+H]⁺ | 402.17 | Protonated molecular ion. |
| [M+Na]⁺ | 424.15 | Sodium adduct of the molecular ion. |
| [M-C₁₅H₁₀O₂]⁺ | 222.12 | Loss of the Fmoc group (fluorenylmethyloxycarbonyl). |
| [C₁₅H₁₁O₂]⁺ | 223.07 | Fmoc cation. |
| [C₁₄H₉]⁺ | 177.07 | Fluorenyl cation, a common fragment from the Fmoc group. |
| [C₇H₇]⁺ | 91.05 | Benzyl (B1604629) or tropylium (B1234903) cation, characteristic of N-benzyl compounds. |
| [M-C₇H₇]⁺ | 311.12 | Loss of the benzyl group. |
| [M-C₇H₇-CO₂]⁺ | 267.13 | Subsequent loss of carbon dioxide from the unbenzylated ion. |
Comparison with Alternative Protected Amino Acids
While direct spectral data for this compound is scarce, we can draw comparisons with other protected amino acids to anticipate its behavior.
| Compound | Protecting Groups | Key Fragmentation Characteristics |
| N-Fmoc-L-alanine | Fmoc | Predominant loss of the Fmoc group, leading to a prominent ion corresponding to the amino acid. The fluorenyl cation (m/z 177) is also a characteristic fragment. |
| N-Boc-N-benzyl-L-alanine | Boc, Benzyl | Expected to show loss of the Boc group (as isobutylene (B52900) and CO₂) and the characteristic benzyl/tropylium cation (m/z 91). |
| N-Fmoc-N-benzylglycine | Fmoc, Benzyl | As a close structural analog, it is predicted to exhibit a fragmentation pattern very similar to this compound, with key fragments corresponding to the loss of the Fmoc and benzyl groups. |
The presence of the N-benzyl group in this compound introduces a distinct fragmentation pathway involving the formation of the stable benzyl or tropylium cation, a feature absent in singly protected amino acids like N-Fmoc-L-alanine.
Experimental Protocol: ESI-MS Analysis
This section details a representative protocol for the characterization of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
1. Sample Preparation:
-
Dissolve this compound in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water (e.g., 1:1 v/v) with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation. A typical sample concentration is 10 µg/mL.
2. Instrumentation:
-
A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization source is recommended.
3. ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (can be varied to induce in-source fragmentation)
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 400 °C
-
Nebulizing Gas (Nitrogen) Flow: 600 - 800 L/hr
-
Drying Gas (Nitrogen) Flow: 10 - 12 L/min
4. MS Analysis:
-
Acquire full scan mass spectra in the m/z range of 50-1000 to detect the molecular ion and major fragments.
-
Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺, m/z 402.17) to elucidate the fragmentation pathways. Use collision-induced dissociation (CID) with argon as the collision gas, and vary the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
Visualizing the Fragmentation Pathway
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway of this compound and a simplified experimental workflow.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Caption: Workflow for the mass spectrometric analysis of protected amino acids.
A Comparative Guide to the Use of N-Fmoc-N-benzyl-L-alanine and Fmoc-Ala-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified amino acids is a cornerstone of modern peptide and drug development, offering pathways to enhance stability, permeability, and biological activity. Among these modifications, N-alkylation of the peptide backbone is a key strategy. This guide provides an objective, data-supported comparison between the standard proteinogenic amino acid building block, Fmoc-Ala-OH , and its N-alkylated analogue, N-Fmoc-N-benzyl-L-alanine . Understanding their distinct characteristics is crucial for optimizing peptide synthesis protocols and achieving desired product outcomes.
Introduction to the Building Blocks
Fmoc-Ala-OH is the standard Fmoc-protected form of L-alanine, one of the simplest chiral amino acids. It is ubiquitously used in solid-phase peptide synthesis (SPPS) for the incorporation of alanine (B10760859) residues into a growing peptide chain.[1][] Its small methyl side chain presents minimal steric hindrance, allowing for rapid and highly efficient coupling reactions.[]
This compound is a derivative where the amide nitrogen is substituted with a benzyl (B1604629) group. This modification makes it a building block for synthesizing N-benzylated peptides. N-alkylation, including N-benzylation, is a critical tool in medicinal chemistry to impart peptides with improved pharmacokinetic properties, such as resistance to enzymatic degradation and enhanced membrane permeability.[3] However, the presence of the bulky benzyl group on the nitrogen atom introduces significant steric hindrance, which fundamentally alters its reactivity and handling in peptide synthesis compared to its non-alkylated counterpart.[4][5]
Chemical and Physical Properties
A summary of the fundamental properties of both molecules is presented below. The increased molecular weight and altered structure of this compound influence its solubility and handling characteristics.
| Property | Fmoc-Ala-OH | This compound |
| CAS Number | 35661-39-3[6] | 672917-68-9[7] |
| Molecular Formula | C₁₈H₁₇NO₄[6] | C₂₅H₂₃NO₄ |
| Molecular Weight | 311.33 g/mol [6] | 401.46 g/mol [8] |
| Melting Point | 147-153 °C[6] | 116-118 °C[7] |
| Appearance | White to light yellow crystalline powder[1] | White solid |
| Key Structural Feature | Unsubstituted α-amine | N-benzyl substituted α-amine |
Performance in Peptide Synthesis
The primary distinction in performance arises from the steric hindrance imposed by the N-benzyl group in this compound. This affects coupling efficiency, reaction kinetics, and the potential for side reactions like racemization.
| Synthesis Parameter | Fmoc-Ala-OH | This compound | Supporting Data Insights |
| Coupling Efficiency | Typically >99% with standard reagents (e.g., HBTU, DIC/HOBt).[] | Variable (can be significantly <99%); often requires optimization. | N-alkylated amino acids are known to have lower coupling yields due to steric hindrance. Achieving high efficiency may necessitate "double coupling" or the use of more potent activators.[4] |
| Coupling Time | Fast (typically 15-60 minutes). | Slow (typically 1-4 hours, or longer).[5] | The bulky N-benzyl group sterically hinders the approach of the activated carboxyl group to the resin-bound amine, slowing the reaction rate. |
| Recommended Coupling Reagents | HBTU, HCTU, DIC/HOBt, TBTU.[][9] | HATU , PyAOP, PyBOP, COMU.[5][7] | Standard uronium/aminium salt reagents may be insufficient. More potent phosphonium (B103445) or iminium reagents, especially those containing a HOAt moiety (like HATU), are required to overcome the steric barrier.[5] |
| Racemization Risk | Low, but possible with over-activation or strong base. | Higher, especially during activation. | N-alkylated amino acids show a greater tendency for racemization. The choice of base is critical; sterically hindered, weaker bases like collidine are sometimes preferred over DIPEA to minimize this side reaction.[10][11][12] |
| Fmoc Deprotection | Standard (e.g., 20% piperidine (B6355638) in DMF, 2 x 10 min).[1][13] | Standard (e.g., 20% piperidine in DMF). | The N-benzyl group does not directly interfere with the base-mediated β-elimination mechanism of Fmoc removal. However, aggregation of the growing N-alkylated peptide chain can sometimes slow deprotection kinetics.[3][13] |
Experimental Workflows and Structural Differences
The workflows for incorporating these amino acids highlight the critical differences in reagent choice and reaction time.
Caption: Standard workflow for incorporating Fmoc-Ala-OH in SPPS.
Caption: Modified workflow for this compound.
The structural difference at the peptide bond is the fundamental reason for the altered synthetic performance and the resulting properties of the final peptide.
References
- 1. benchchem.com [benchchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
The Decisive Advantage: N-Benzyl Protection in Amine Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. For the protection of amines, the N-benzyl (Bn) group stands out as a versatile and widely employed moiety. Its advantages over simpler N-alkyl groups, such as methyl (Me), ethyl (Et), and tert-butyl (t-Bu), are primarily centered on the ease and mildness of its removal, offering a crucial level of orthogonality and functional group tolerance that is often unattainable with more robust N-alkyl substituents. This guide provides a comparative analysis of N-benzyl protection against other N-alkyl alternatives, supported by experimental data and detailed protocols, to inform the strategic design of synthetic routes.
At a Glance: Key Distinctions in N-Protection Strategies
The fundamental difference between N-benzyl and other N-alkyl protecting groups lies in the lability of the benzylic C-N bond. The presence of the adjacent aromatic ring in the N-benzyl group provides a unique electronic handle for selective cleavage under conditions that leave simple alkyl-nitrogen bonds intact. This distinction is the cornerstone of the N-benzyl group's utility in complex molecule synthesis.
| Feature | N-Benzyl (Bn) | N-Methyl (Me) / N-Ethyl (Et) | N-tert-Butyl (t-Bu) |
| Primary Advantage | Facile and mild cleavage | High stability | High stability, some acid lability |
| Common Cleavage | Catalytic Hydrogenolysis, Oxidation | Harsh chemical methods (e.g., von Braun reaction), Strong oxidants | Strong acids (e.g., TFA) |
| Orthogonality | High | Low | Moderate |
| Byproducts | Toluene (volatile) | Alkyl halides, cyanamides | Isobutylene (gas) |
Comparative Stability Profile
The stability of a protecting group under a variety of reaction conditions is a critical factor in its selection. While N-alkyl groups are known for their general robustness, this often translates into a significant challenge during the deprotection step. The N-benzyl group, conversely, offers a balanced profile of stability and selective lability.
| Condition Category | Reagents/Environment | N-Benzyl (Bn) Stability | N-Alkyl (Me, Et, t-Bu) Stability | Key Considerations |
| Reductive (Mild) | H₂, Pd/C, rt | Labile | Stable | This is the key advantage of the Bn group, allowing for mild deprotection. |
| Oxidative (Mild) | DDQ, CAN | Labile | Stable | Provides an orthogonal cleavage method for Bn groups. |
| Strong Acids | TFA, HCl | Generally Stable (cleavage is possible but often requires harsher conditions) | Me/Et: Stable; t-Bu: Labile | The acid lability of the t-Bu group offers a specific deprotection strategy. |
| Strong Bases | NaH, t-BuOK, LDA | Stable | Stable | All groups are generally robust under basic conditions. |
| Harsh Chemical | BrCN (von Braun) | Labile | Labile | Required for Me/Et cleavage, demonstrating the harsh conditions needed. |
Deprotection: A Comparative Analysis
The true value of the N-benzyl protecting group is most evident when comparing the conditions required for its removal to those needed for other N-alkyl groups.
N-Benzyl Deprotection: Mild and Selective
The N-benzyl group can be readily cleaved under mild reductive or oxidative conditions, which are compatible with a wide range of other functional groups.
1. Catalytic Hydrogenolysis: This is the most common and cleanest method for N-benzyl deprotection.[1] It involves the cleavage of the C-N bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1]
-
Byproducts: The primary byproduct is toluene, which is volatile and easily removed.[1]
-
Functional Group Tolerance: While highly effective, this method is not compatible with reducible functional groups such as alkenes, alkynes, or some nitro groups.[1]
2. Oxidative Deprotection: This method provides an excellent orthogonal strategy to hydrogenolysis, particularly for substrates containing reducible functional groups.[1] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly used.[1]
-
Mechanism: Involves oxidation at the benzylic position followed by hydrolysis of the resulting iminium ion.[1]
-
Selectivity: Offers high selectivity for benzylic C-N bonds over simple alkyl C-N bonds.
N-Alkyl Deprotection: Often Requiring Harsh Conditions
In stark contrast, the cleavage of N-methyl and N-ethyl groups necessitates significantly more forcing and less selective conditions due to the strength and stability of the alkyl C-N bond.[2]
1. The von Braun Reaction: A classic but harsh method for the dealkylation of tertiary amines, this reaction utilizes cyanogen (B1215507) bromide (BrCN).[2]
-
Mechanism: The tertiary amine reacts with BrCN to form a cyanoammonium salt, which then undergoes nucleophilic attack by the bromide ion to yield an alkyl bromide and a disubstituted cyanamide (B42294).[2] The cyanamide must then be hydrolyzed under strong acidic or basic conditions to liberate the secondary amine.[2]
-
Limitations: The use of the highly toxic BrCN and the harsh hydrolytic conditions limit its applicability in the synthesis of complex molecules with sensitive functional groups.[2]
2. Chloroformate Reagents: Reagents such as α-chloroethyl chloroformate can be used for the N-demethylation of tertiary amines.[2] The resulting carbamate (B1207046) is then cleaved, often with methanol, to yield the secondary amine.[2] While generally more effective than the von Braun reaction, these conditions can still be too harsh for many substrates.
Comparative Performance Data
The following tables summarize quantitative data for the deprotection of N-benzyl and N-alkyl groups, illustrating the milder conditions and higher efficiency typically observed for N-benzyl cleavage.
Table 1: N-Benzyl Deprotection
| Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Benzyl dioctylamine (B52008) | 10% Pd/C, H₂ (balloon) | MeOH | rt | 1 | >99 |
| N-Benzyl-N-methyl- benzenesulfonamide | KBr, Oxone | MeNO₂ | 30 | 0.5 | 99 |
| N,N-Dibenzylaniline | DDQ | CH₂Cl₂/H₂O | rt | 1 | 95 |
Table 2: N-Alkyl Deprotection (Illustrative Conditions)
| Substrate | Reagent | Conditions | Product | Yield (%) |
| Codeine (N-Methyl) | Phenyl chloroformate, then KOH | 1. Reflux 2. 50% aq. KOH, reflux | Norcodeine | 44 |
| N-Ethylpiperidine | Vinyl chloroformate, then HCl | 1. 1,2-dichloroethane, reflux 2. aq. HCl | Piperidine HCl | 90 |
| Heroin (N-Methyl) | Cyanogen bromide, then H₂O | 1. CHCl₃, reflux 2. H₂O, reflux | N-Norheroin | Good |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis of N-Benzyl Dioctylamine
Materials:
-
N-benzyl dioctylamine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas balloon
Procedure:
-
To a solution of N-benzyl dioctylamine (0.2 mmol) in MeOH (1 mL), add 10% Pd/C (2.1 mg, 1 mol % Pd).
-
Replace the inside air with H₂ (balloon) by performing three vacuum/H₂ cycles.
-
Stir the reaction mixture at room temperature for 1 hour.
-
After the reaction, filter the catalyst from the reaction mixture through a pad of Celite®.
-
The filtrate can be analyzed directly or concentrated to isolate the product, dioctylamine.
Protocol 2: Oxidative Deprotection of N-Benzyl-N-methylbenzenesulfonamide
Materials:
-
N-benzyl-N-methylbenzenesulfonamide
-
Potassium bromide (KBr)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Nitromethane (MeNO₂)
-
Saturated aqueous solution of Na₂S₂O₃
-
Ethyl acetate
Procedure:
-
To a solution of N-benzyl-N-methylbenzenesulfonamide (0.5 mmol) in MeNO₂ (5 mL), add KBr (59.5 mg, 0.5 mmol) and Oxone (461 mg, 0.75 mmol).
-
Stir the mixture at 30 °C for 30 minutes.
-
After completion of the reaction, quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the debenzylated product, N-methylbenzenesulfonamide.
Protocol 3: N-Demethylation of a Tertiary Amine using the von Braun Reaction (Conceptual)
Materials:
-
Tertiary N-methyl amine
-
Cyanogen bromide (BrCN)
-
Anhydrous chloroform (B151607) (CHCl₃)
-
Aqueous acid (e.g., HCl) or base (e.g., NaOH)
Procedure:
-
Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Dissolve the tertiary N-methyl amine in anhydrous CHCl₃.
-
Add a solution of BrCN in CHCl₃ dropwise to the amine solution at a controlled temperature (often 0 °C to room temperature).
-
Stir the reaction mixture at room temperature or gentle reflux until the starting material is consumed (monitored by TLC or GC).
-
Remove the solvent under reduced pressure to obtain the crude N-cyanamide and methyl bromide.
-
To the crude cyanamide, add an aqueous solution of a strong acid or base.
-
Heat the mixture to reflux for several hours to hydrolyze the cyanamide.
-
After cooling, neutralize the reaction mixture and extract the desired secondary amine with an appropriate organic solvent.
-
Dry, concentrate, and purify the product by chromatography or distillation.
Logical Decision-Making in Protecting Group Selection
The choice between an N-benzyl and an N-alkyl protecting group is dictated by the overall synthetic strategy, particularly the need for selective deprotection in the presence of other functional groups.
Caption: Decision workflow for selecting an N-protecting group.
Conclusion
The N-benzyl protecting group offers a significant strategic advantage over simple N-alkyl groups due to the mild and selective conditions under which it can be cleaved. The ability to remove the N-benzyl group via catalytic hydrogenolysis or orthogonal oxidative methods provides a level of synthetic flexibility that is crucial for the construction of complex and sensitive molecules. While N-alkyl groups provide robust protection, their removal often requires harsh and non-selective reagents, limiting their utility in modern organic synthesis. For researchers and drug development professionals, a thorough understanding of these differences is essential for the rational design and successful execution of synthetic campaigns.
References
A Comparative Analysis of Coupling Reagents for the Synthesis of N-Fmoc-N-benzyl-L-alanine
For researchers, scientists, and drug development professionals, the efficient synthesis of sterically hindered amino acids is a significant challenge. N-Fmoc-N-benzyl-L-alanine, an N-alkylated amino acid, presents such a challenge due to the steric hindrance around the nitrogen atom, which can impede peptide bond formation. The choice of coupling reagent is therefore critical to achieving high yields and purity.
This guide provides a comparative study of three commonly used coupling reagents—HATU, HBTU, and PyBOP—for the acylation of a secondary amine, as exemplified by the synthesis of a peptide bond with this compound. The performance of these reagents is evaluated based on reaction time, crude purity, and isolated yield, with supporting experimental protocols for each.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent has a direct impact on the efficiency of the reaction. For sterically hindered amino acids like this compound, more potent activating agents are necessary to overcome the reduced nucleophilicity of the secondary amine.[1] Below is a summary of the expected performance of HATU, HBTU, and PyBOP in this context.
Disclaimer: The following data is illustrative and based on the coupling of Fmoc-L-alanine to N-Methyl-L-alanine methyl ester, a structurally similar sterically hindered N-alkylated amino acid.[1] Actual results for this compound may vary depending on specific reaction conditions.
| Coupling Reagent | Typical Reaction Time (hours) | Expected Crude Purity (%) | Expected Isolated Yield (%) | Key Characteristics |
| HATU | 2 - 4 | > 90 | 85 - 95 | Forms a highly reactive OAt-ester, leading to faster and more complete coupling.[2] Generally considered the most efficient reagent for difficult couplings with a lower risk of epimerization.[2][3] |
| HBTU | 4 - 8 | > 85 | 80 - 90 | Forms a less reactive OBt-ester compared to HATU, resulting in slower reaction times.[2] It is a cost-effective and robust option for many standard couplings but may be less efficient for sterically hindered amino acids.[4] |
| PyBOP | 4 - 8 | > 85 | 80 - 90 | A phosphonium (B103445) salt-based reagent that also forms an OBt active ester.[3] It is known for its efficiency in standard peptide synthesis and avoids the carcinogenic byproducts of its predecessor, BOP.[5] |
Signaling Pathways and Experimental Workflows
The general mechanism for amide bond formation using these coupling reagents involves the activation of the carboxylic acid of the incoming amino acid, followed by nucleophilic attack by the amine of the complementary amino acid or peptide.
Experimental Protocols
The following are generalized protocols for the solution-phase synthesis of a dipeptide using this compound as the amine component. These should be optimized based on the specific amino acid being coupled and the laboratory equipment available.
Protocol 1: Coupling using HATU
This protocol is adapted for a robust combination for difficult couplings, including those involving N-methylated amino acids.[1]
Materials:
-
N-Fmoc-amino acid (1.0 eq)
-
N-benzyl-L-alanine methyl ester hydrochloride (1.0 eq)
-
HATU (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq total)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
Preparation of the Amine Component: Dissolve N-benzyl-L-alanine methyl ester hydrochloride in DCM. Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve the N-Fmoc-amino acid and HATU in anhydrous DMF. Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.[1]
-
Coupling Reaction: Add the activated amino acid solution to the solution of N-benzyl-L-alanine methyl ester. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, dilute the mixture with ethyl acetate (B1210297) and perform a standard aqueous work-up. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Coupling using HBTU
This protocol utilizes the more traditional uronium salt-based reagent.
Materials:
-
N-Fmoc-amino acid (1.1 eq)
-
N-benzyl-L-alanine methyl ester hydrochloride (1.0 eq)
-
HBTU (1.1 eq)
-
HOBt (1.1 eq, optional to suppress racemization)
-
DIPEA (3.3 eq total)
-
Anhydrous DMF
-
DCM
-
Standard work-up and purification reagents
Procedure:
-
Preparation of the Amine Component: Dissolve N-benzyl-L-alanine methyl ester hydrochloride in DCM and neutralize with DIPEA (1.1 eq) as described above.
-
Activation and Coupling: In a separate flask, dissolve the N-Fmoc-amino acid, HBTU, and optionally HOBt in anhydrous DMF. Add this solution to the amine component, followed by the addition of DIPEA (2.2 eq).
-
Coupling Reaction: Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Work-up and Purification: Perform work-up and purification as described for the HATU protocol.
Protocol 3: Coupling using PyBOP
This protocol employs a phosphonium salt-based reagent.
Materials:
-
N-Fmoc-amino acid (1.1 eq)
-
N-benzyl-L-alanine methyl ester hydrochloride (1.0 eq)
-
PyBOP (1.1 eq)
-
DIPEA (3.3 eq total)
-
Anhydrous DMF
-
DCM
-
Standard work-up and purification reagents
Procedure:
-
Preparation of the Amine Component: Prepare the free amine of N-benzyl-L-alanine methyl ester as previously described.
-
Activation and Coupling: In a separate flask, dissolve the N-Fmoc-amino acid and PyBOP in anhydrous DMF. Add this solution to the amine component, followed by the addition of DIPEA (2.2 eq).[5]
-
Coupling Reaction: Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC. For sterically hindered amino acids, the reaction time may need to be extended.[5]
-
Work-up and Purification: Follow the same work-up and purification procedure as outlined above.
Conclusion
For the synthesis of peptides containing the sterically hindered this compound, the choice of coupling reagent is a critical parameter for success. Based on data from similar challenging couplings, HATU is the recommended reagent, offering superior efficiency, faster reaction times, and higher purity of the final product.[2] While HBTU and PyBOP are effective reagents for general peptide synthesis, they may require longer reaction times and result in lower yields when coupling sterically hindered amino acids.[2][4] It is always advisable to perform small-scale pilot experiments to determine the optimal coupling conditions for a specific peptide synthesis.
References
A Comparative Guide: Validating N-benzyl-alanine Incorporation via Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of peptides incorporating unnatural amino acids, the precise validation of their incorporation is paramount. This guide provides an objective comparison of two cornerstone analytical techniques—Edman degradation and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the validation of N-benzyl-alanine incorporation into peptide sequences. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Quantitative Performance Comparison
The choice between Edman degradation and LC-MS for validating N-benzyl-alanine incorporation often depends on the specific requirements of the analysis, such as sensitivity, throughput, and the level of structural detail required. The following table summarizes key quantitative performance metrics for each technique.
| Parameter | Edman Degradation | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 1 - 10 picomoles[1] | Low femtomole to attomole range |
| Limit of Quantification (LOQ) | ~5 picomoles | Low femtomole range |
| Sequencing Efficiency | >99% per amino acid for standard residues[2] | Not directly applicable; sequence coverage is the relevant metric. |
| Analysis Time per Residue | Approximately 30-60 minutes per cycle[3] | Milliseconds per fragmentation event; overall analysis time is dependent on chromatographic separation. |
| Sample Requirement | 10 - 100 picomoles of purified peptide[1][2] | Nanogram to picogram quantities of peptide digest |
| Throughput | Low; sequential analysis of one sample at a time | High; capable of analyzing complex mixtures in a single run |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate validation. Below are protocols for both Edman degradation and LC-MS/MS tailored for the identification of N-benzyl-alanine.
Edman Degradation Protocol for N-benzyl-alanine Identification
Edman degradation sequentially removes amino acids from the N-terminus of a peptide.[1][4] For an N-terminally located N-benzyl-alanine, the secondary amine will react with phenyl isothiocyanate (PITC), though potentially at a different rate than primary amines. If the N-benzyl-alanine is located internally, it will be identified in its corresponding cycle.
1. Sample Preparation:
-
The peptide sample must be highly purified (>95%) to avoid ambiguous results.
-
The sample (10-100 pmol) is immobilized on a PVDF membrane or a glass fiber filter.[5]
-
Ensure the sample is free of detergents and primary amines (e.g., Tris buffer), which can interfere with the chemistry.
2. Edman Chemistry Cycles:
-
Coupling: The N-terminal amino group of the peptide is reacted with PITC at a slightly alkaline pH to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-amino acid is selectively cleaved from the peptide in the presence of an anhydrous acid (e.g., trifluoroacetic acid).
-
Conversion: The released anilinothiazolinone (ATZ)-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative using an aqueous acid.
3. PTH-Amino Acid Analysis:
-
The resulting PTH-amino acid is injected into a reverse-phase high-performance liquid chromatography (RP-HPLC) system.
-
The retention time of the PTH derivative is compared to a standard chromatogram of known PTH-amino acids. The PTH derivative of N-benzyl-alanine is expected to have a unique retention time due to the presence of the benzyl (B1604629) group. A synthesized PTH-N-benzyl-alanine standard is required for unambiguous identification.
Considerations for N-benzyl-alanine:
-
The bulky benzyl group on the nitrogen may slightly alter the reaction kinetics of the coupling and cleavage steps.
-
The resulting PTH-N-benzyl-alanine will be more hydrophobic than PTH-alanine and will thus have a longer retention time on a C18 column.
LC-MS/MS Protocol for N-benzyl-alanine Identification
LC-MS/MS provides high-sensitivity detection and structural information through fragmentation analysis.
1. Sample Preparation and Digestion:
-
The peptide containing N-benzyl-alanine is typically subjected to enzymatic digestion (e.g., with trypsin) to generate smaller peptide fragments.
-
The resulting peptide mixture is desalted using a C18 ZipTip or equivalent.
2. Liquid Chromatography Separation:
-
The peptide digest is separated on a reverse-phase HPLC column (e.g., C18) using a gradient of increasing organic solvent (e.g., acetonitrile) with an acidic modifier (e.g., 0.1% formic acid).
3. Mass Spectrometry Analysis:
-
Full Scan (MS1): As peptides elute from the HPLC, a full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the intact peptide fragments. The presence of a peptide with a mass corresponding to the expected fragment containing N-benzyl-alanine provides initial evidence of its incorporation.
-
Tandem Mass Spectrometry (MS/MS): The precursor ion corresponding to the N-benzyl-alanine-containing peptide is isolated and fragmented, typically via collision-induced dissociation (CID).
-
Fragmentation Analysis: The resulting fragment ions (b- and y-ions) are analyzed. The mass difference between adjacent b- or y-ions corresponds to the mass of a specific amino acid residue. A mass shift of 178.0946 u (the mass of the N-benzyl-alanine residue) between consecutive fragment ions confirms its presence and position in the sequence. The benzyl group may also lead to characteristic neutral losses or specific fragment ions.
Visualization of Workflows
To better illustrate the processes, the following diagrams outline the experimental workflows for Edman degradation and a comparative decision-making pathway.
References
N-Benzyl-Alanine Peptides: A Double-Edged Sword in Enzymatic Stability
For researchers in drug development, enhancing the enzymatic stability of therapeutic peptides is a critical hurdle. While N-alkylation, particularly N-methylation, is a well-established strategy to bolster peptide resistance to degradation, the introduction of bulkier substituents such as a benzyl (B1604629) group on the alpha-amino acid nitrogen (N-benzyl-alanine) presents a more complex and nuanced effect on stability. This guide provides a comparative analysis of the enzymatic stability of peptides containing N-benzyl-alanine, supported by experimental data and detailed protocols.
Recent studies reveal that while N-alkylation can significantly increase the half-life of peptides in the presence of proteases, the specific alkyl group plays a pivotal role in the extent of this protection. Surprisingly, increasing the steric hindrance by moving from an N-methyl to an N-benzyl group does not uniformly lead to greater stability and can, in some contexts, render the peptide more susceptible to enzymatic cleavage.
Comparative Enzymatic Stability: A Surprising Trend
In a key study, the enzymatic stability of a series of alanine-based pentapeptides was evaluated against the protease elastase. The results, summarized in the table below, demonstrate a counterintuitive trend. While N-methylation led to a threefold increase in the peptide's half-life compared to its unmodified counterpart, the introduction of an N-benzyl group resulted in a significant decrease in stability, with a half-life of less than 50% of the natural peptide.[1] This suggests that the increased steric bulk and hydrophobicity of the benzyl group may unfavorably influence the peptide's conformation or its interaction with the enzyme's active site.
However, the effect of N-benzylation appears to be context-dependent. In a peptide containing phenylalanine, N-methylation dramatically increased stability by 45-fold, and in this case, subsequent N-benzylation did not lead to a substantial decrease in the half-life.[1] This highlights that the interplay between the N-alkyl substituent and the specific amino acid sequence is a critical determinant of enzymatic resistance.
| Peptide Modification | Enzyme | Half-life (τ1/2) in minutes (approx.) | Fold Change vs. Unmodified |
| Unmodified Alanine (B10760859) Pentapeptide | Elastase | ~70 | 1x |
| N-Methyl-Alanine Pentapeptide | Elastase | ~210 | 3x |
| N-Benzyl-Alanine Pentapeptide | Elastase | <35 | <0.5x |
| Unmodified Phenylalanine Peptide | Chymotrypsin (B1334515) | Not specified | 1x |
| N-Methyl-Phenylalanine Peptide | Chymotrypsin | 45-fold increase from unmodified | 45x |
| N-Benzyl-Phenylalanine Peptide | Chymotrypsin | Substantial stability, no decrease from N-methyl | ~45x |
Table 1: Comparative half-lives of modified and unmodified peptides when subjected to enzymatic degradation. Data is sourced from studies on N-alkylation's effect on protease resistance.[1][2]
A significant observation across studies is that N-alkylation, including N-benzylation, alters the site of proteolytic cleavage.[1][2] For N-alkylated pentapeptides, cleavage was observed to occur at the C-terminal alanine residue, while other potential cleavage sites along the peptide backbone were protected.[1][2] This redirection of enzymatic activity is a crucial consideration in designing modified peptides with predictable degradation patterns.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the enzymatic stability of modified peptides.
Caption: A generalized workflow for evaluating the enzymatic stability of modified peptides.
Signaling Pathway of Proteolytic Cleavage
The following diagram illustrates the general mechanism of peptide cleavage by a serine protease like elastase or chymotrypsin, and how N-alkylation can interfere with this process.
Caption: How N-alkylation can hinder the enzymatic cleavage of peptides.
Experimental Protocols
The following are generalized protocols for assessing the enzymatic stability of peptides, based on common methodologies.
Protocol 1: Elastase Digestion Assay
-
Materials:
-
Peptide stock solution (1 mg/mL in water or appropriate buffer).
-
Porcine pancreatic elastase (e.g., Promega, Sigma-Aldrich).
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0.
-
Quenching Solution: 10% Trifluoroacetic acid (TFA).
-
HPLC system with a C18 reverse-phase column.
-
-
Procedure:
-
Prepare a working solution of the peptide at a final concentration of 100 µM in the reaction buffer.
-
Equilibrate the peptide solution to 37°C.
-
Initiate the reaction by adding elastase to a final enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by reverse-phase HPLC to determine the percentage of the intact peptide remaining. The amount of undergraded peptide is quantified by integrating the peak area corresponding to the intact peptide.
-
Plot the percentage of intact peptide against time to determine the degradation rate and calculate the half-life (τ1/2).
-
Protocol 2: Chymotrypsin Digestion Assay
-
Materials:
-
Peptide stock solution (1 mg/mL in water or appropriate buffer).
-
Bovine pancreatic α-chymotrypsin (e.g., Promega, Sigma-Aldrich).
-
Reaction Buffer: 100 mM Tris-HCl, 10 mM CaCl2, pH 8.0.
-
Quenching Solution: 10% Trifluoroacetic acid (TFA).
-
HPLC system with a C18 reverse-phase column.
-
-
Procedure:
-
Prepare a working solution of the peptide at a final concentration of 100 µM in the reaction buffer.
-
Equilibrate the peptide solution to 25°C or 37°C.
-
Initiate the reaction by adding chymotrypsin to a final enzyme-to-substrate ratio of 1:20 to 1:200 (w/w).
-
Incubate the reaction mixture at the chosen temperature.
-
Follow steps 5-8 from the Elastase Digestion Assay protocol to analyze the samples and determine the peptide's half-life.
-
Conclusion
The incorporation of N-benzyl-alanine into peptides as a strategy to enhance enzymatic stability requires careful consideration. While N-alkylation is a proven method for increasing proteolytic resistance, the steric and hydrophobic properties of the benzyl group can lead to unexpected outcomes, in some cases decreasing stability compared to both unmodified and N-methylated analogues. The effect is highly dependent on the peptide sequence and the specific protease. Researchers should, therefore, empirically evaluate the stability of N-benzylated peptides in relevant biological matrices to determine their suitability for therapeutic applications. The provided protocols offer a foundational approach for conducting such comparative stability studies.
References
A Comparative Guide to Fmoc/tBu and Boc/Bzl Strategies for the Synthesis of N-Benzylated Peptides
For researchers, scientists, and drug development professionals, the incorporation of N-benzyl groups into peptides is a valuable strategy for enhancing proteolytic stability, modulating conformation, and improving pharmacokinetic properties. However, the synthesis of N-benzylated peptides presents unique challenges, primarily due to the steric hindrance of the secondary amine. The choice between the two most common solid-phase peptide synthesis (SPPS) strategies, Fmoc/tBu and Boc/Bzl, is a critical decision that significantly impacts the yield, purity, and overall success of the synthesis. This guide provides an objective comparison of these two methodologies for N-benzylated peptide synthesis, supported by experimental data and detailed protocols.
Core Principles: A Tale of Two Orthogonal Strategies
The fundamental difference between the Fmoc/tBu and Boc/Bzl strategies lies in their protecting group schemes and the chemical conditions used for deprotection.
Fmoc/tBu Strategy: This modern approach is based on a fully orthogonal protection scheme. The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a mild base, typically piperidine (B6355638). Side-chain protecting groups are acid-labile, most commonly tert-butyl (tBu) based, and are removed in the final step with a strong acid like trifluoroacetic acid (TFA).[1]
Boc/Bzl Strategy: This classic strategy relies on a "quasi-orthogonal" system based on graded acid lability.[2] The Nα-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, which is removed with a moderate acid like TFA at each cycle. Side-chain protecting groups are typically benzyl (B1604629) (Bzl) based, which are stable to TFA but are cleaved with a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), during the final cleavage from the resin.[2][3]
Head-to-Head Comparison for N-Alkylated Peptides
While direct comparative data for the same N-benzylated peptide is scarce in the literature, data from the synthesis of N-methylated peptides, which present similar steric challenges, can serve as a valuable proxy. The primary challenge in synthesizing N-alkylated peptides is the slow and often incomplete coupling of the sterically hindered secondary amine.
Table 1: Performance Comparison of Fmoc/tBu and Boc/Bzl Strategies for N-Alkylated Peptides
| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy | Key Considerations for N-Benzylated Peptides |
| Nα-Deprotection Conditions | 20% Piperidine in DMF | 50% TFA in DCM | Potential for gradual N-debenzylation with repeated piperidine exposure, though this can be mitigated. The N-benzyl group is generally stable to TFA in the context of Boc removal.[4] |
| Final Cleavage Conditions | TFA-based cocktails (e.g., TFA/TIS/H₂O) | Anhydrous HF | Milder cleavage in Fmoc is advantageous for sensitive sequences. The harsh HF cleavage in Boc is effective but requires specialized equipment. The N-benzyl group can be susceptible to cleavage under strong acidic conditions. |
| Coupling Efficiency (N-alkylated residue) | ~95-98% (with optimized reagents) | ~95-98% (with optimized reagents) | Requires potent coupling reagents (e.g., HATU, HCTU, PyAOP) and potentially longer reaction times or double coupling.[5] |
| Typical Crude Purity | Sequence-dependent, generally >70% | Sequence-dependent, generally 50-70%[5] | Purity is highly dependent on the efficiency of coupling the N-benzylated residue. |
| Overall Yield | Highly dependent on sequence and length | Highly dependent on sequence and length (20-40% purified yield reported for N-methylated peptides)[5] | Incomplete couplings at the N-benzylated site are the primary cause of yield loss. |
| Key Advantages | Milder overall conditions, orthogonality, automation-friendly.[1] | Robust, well-established, can be better for aggregation-prone sequences. | Milder Fmoc conditions may better preserve the N-benzyl group throughout the synthesis. |
| Key Disadvantages | Potential for aspartimide formation, piperidine-related side reactions. | Harsh final cleavage (HF), repeated acid treatment. | The stability of the N-benzyl group to repeated base treatment in Fmoc-SPPS needs careful consideration. |
Experimental Workflows and Methodologies
The successful synthesis of N-benzylated peptides requires optimized protocols that address the challenge of steric hindrance.
Diagram of the Fmoc/tBu Workflow for N-Benzylated Peptides
Caption: Workflow for a single coupling cycle in Fmoc-SPPS of N-benzylated peptides.
Diagram of the Boc/Bzl Workflow for N-Benzylated Peptides
Caption: Workflow for a single coupling cycle in Boc-SPPS of N-benzylated peptides.
Detailed Experimental Protocols
Protocol 1: Fmoc/tBu SPPS of an N-Benzylated Peptide
This protocol outlines a manual synthesis cycle for incorporating an N-benzylated amino acid.
-
Resin Preparation:
-
Swell the appropriate Fmoc-amino acid-loaded resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-N(Bzl)-Amino Acid:
-
In a separate vessel, pre-activate the Fmoc-N(Bzl)-amino acid (3-5 equivalents) with a potent coupling reagent such as HATU (3-5 equivalents) and N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours. For particularly hindered couplings, the reaction time can be extended, or a second coupling can be performed.
-
Monitor the coupling completion using a Kaiser test (will be negative for the secondary amine) or a chloranil (B122849) test.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.
-
-
Repeat Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the peptide-resin with a cleavage cocktail, typically TFA/triisopropylsilane (TIS)/water (95:2.5:2.5), for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether, collect by centrifugation, and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Protocol 2: Boc/Bzl SPPS of an N-Benzylated Peptide
This protocol is adapted for the incorporation of a Boc-protected N-benzylated amino acid.[5]
-
Resin Preparation:
-
Swell the appropriate Boc-amino acid-loaded resin (e.g., Merrifield or PAM resin) in DCM for 30-60 minutes.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 5 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of Boc-N(Bzl)-Amino Acid:
-
In a separate vessel, pre-activate the Boc-N(Bzl)-amino acid (3 equivalents) with a phosphonium-based coupling reagent like PyAOP (3 equivalents) and HOAt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the mixture.[5]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours.
-
Monitor the coupling completion using a test suitable for secondary amines, such as the Isatin test.
-
-
Washing:
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Repeat Cycles:
-
Repeat steps 2-5 for each subsequent amino acid.
-
-
Final Cleavage and Deprotection:
-
This step requires a specialized HF cleavage apparatus and should be performed by trained personnel.
-
Treat the peptide-resin with anhydrous HF in the presence of a scavenger (e.g., anisole) at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
Purify by reverse-phase HPLC.
-
Strategic Recommendations
The choice between Fmoc/tBu and Boc/Bzl for synthesizing N-benzylated peptides depends on several factors.
Caption: Decision tree for choosing a synthesis strategy for N-benzylated peptides.
-
For peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation), the Fmoc/tBu strategy is the clear choice due to its milder final cleavage conditions.
-
For aggregation-prone sequences , the Boc/Bzl strategy may offer an advantage. During the TFA deprotection step, the newly formed N-terminal ammonium (B1175870) salt can help to disrupt inter-chain hydrogen bonding that leads to aggregation.
-
Availability of reagents: While both Fmoc and Boc protected amino acids are widely available, the selection of specialized, non-natural amino acid derivatives may be greater for the Fmoc strategy.
-
Equipment: The Boc/Bzl strategy necessitates access to a specialized and hazardous HF cleavage apparatus, which may not be available in all laboratories.
Conclusion
Both the Fmoc/tBu and Boc/Bzl strategies can be successfully employed for the synthesis of N-benzylated peptides, provided that the protocols are optimized to address the steric hindrance of the N-benzyl group. The key to success lies in the use of potent coupling reagents, such as HATU or PyAOP, and potentially longer coupling times or double coupling cycles. Microwave-assisted synthesis can also be a powerful tool to improve efficiency.
The Fmoc/tBu strategy is generally preferred due to its milder overall conditions and broader compatibility with sensitive peptide modifications. However, the Boc/Bzl strategy remains a robust and valuable alternative, particularly for sequences known to be prone to aggregation during synthesis. The final choice should be based on the specific peptide sequence, the presence of other modifications, and the available laboratory equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
